molecular formula C12H12N2O2 B160607 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene CAS No. 34052-90-9

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Cat. No.: B160607
CAS No.: 34052-90-9
M. Wt: 216.24 g/mol
InChI Key: HMOZDINWBHMBSQ-UHFFFAOYSA-N
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Description

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O2/c1-2-9(11-13-4-6-15-11)8-10(3-1)12-14-5-7-16-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOZDINWBHMBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40885570
Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34052-90-9
Record name 2,2′-(1,3-Phenylene)bis(2-oxazoline)
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Record name Oxazole, 2,2'-(1,3-phenylene)bis(4,5-dihydro-
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Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Record name Oxazole, 2,2'-(1,3-phenylene)bis[4,5-dihydro-
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Record name 2,2'-(1,3-phenylene)bis(4,5-dihydro-1,3-oxazole)
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Record name 2,2'-(1,3-phenylene)bis[4,5-dihydro Oxazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene from Isophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a significant building block in coordination chemistry and polymer science, from the readily available starting material, isophthalonitrile. This document details various synthetic methodologies, including catalytic and catalyst-free approaches, and provides in-depth experimental protocols.

Introduction

This compound, also known as 1,3-phenylenebisoxazoline (PhBOX), is a C₂-symmetric chiral ligand precursor that has found extensive applications in asymmetric catalysis. The oxazoline rings provide effective stereocontrol in a variety of metal-catalyzed reactions. Additionally, this molecule serves as a valuable crosslinking agent and chain extender in polymer chemistry. The synthesis of this compound from isophthalonitrile and 2-aminoethanol is a common and efficient approach. This guide explores several key methods for this transformation.

Reaction Pathway and Mechanism

The fundamental reaction involves the [2+2] cycloaddition of the nitrile groups of isophthalonitrile with 2-aminoethanol to form the two oxazoline rings. This reaction is typically catalyzed by a Lewis acid, which activates the nitrile group towards nucleophilic attack by the amino group of 2-aminoethanol. The subsequent intramolecular cyclization of the resulting intermediate, driven by the hydroxyl group, forms the stable five-membered oxazoline ring.

The general signaling pathway for the synthesis can be visualized as follows:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product Isophthalonitrile Isophthalonitrile Activation Nitrile Activation Isophthalonitrile->Activation Ethanolamine 2-Aminoethanol NucleophilicAttack Nucleophilic Attack Ethanolamine->NucleophilicAttack Catalyst Lewis Acid (e.g., ZnCl₂, Co(NO₃)₂) Catalyst->Activation activates Activation->NucleophilicAttack Cyclization Intramolecular Cyclization NucleophilicAttack->Cyclization Product This compound Cyclization->Product

Figure 1: Generalized reaction pathway for the synthesis of this compound.

Synthetic Methodologies and Quantitative Data

Several catalytic systems have been developed for the efficient synthesis of this compound. The choice of catalyst and reaction conditions can significantly impact the reaction time, temperature, and overall yield. Below is a summary of various reported methods.

Catalyst SystemStarting Materials (Molar Ratio)SolventTemperature (°C)TimeYield (%)Reference
Co(NO₃)₂ / SIsophthalonitrile : 2-Aminoethanol (1 : 5.2)None11010 hNot Specified[1]
Co(NO₃)₂ / S (Microwave)Isophthalonitrile : 2-Aminoethanol (1 : 5.2)None1108 minNot Specified[1]
ZnCl₂Dinitrile : Amino AlcoholTolueneRefluxNot SpecifiedGood to Excellent[2]
None (Metal-free)Nitrile : Amino AlcoholNone120-15012-24 hGood to ExcellentN/A

Experimental Protocols

Cobalt/Sulfur Catalyzed Synthesis[1]

This method provides two approaches: conventional heating and microwave irradiation.

4.1.1. Conventional Heating Method

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), cobalt(II) nitrate (Co(NO₃)₂, 0.02 mmol, 0.0036 g), and sulfur (0.05 mmol, 0.0016 g).

  • Reaction Execution: Heat the reaction mixture with stirring at 110 °C for 10 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate (6 mL) and filter to separate the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the pure product.

4.1.2. Microwave Irradiation Method

  • Reaction Setup: In a microwave-safe reaction vessel, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), cobalt(II) nitrate (0.02 mmol, 0.0036 g), and sulfur (0.05 mmol, 0.0016 g).

  • Reaction Execution: Heat the mixture under microwave irradiation at 110 °C (800 W) for 8 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the conventional heating method.

Zinc Chloride Catalyzed Synthesis (General Procedure)[2]

This method is a widely used approach for the synthesis of bis(oxazolines) from dinitriles.

  • Reaction Setup: To a solution of the dinitrile (e.g., isophthalonitrile) in dry toluene, add the enantiomerically pure β-amino alcohol.

  • Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux under an inert atmosphere until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction mixture and wash with an aqueous solution of a chelating agent (e.g., EDTA) to remove the zinc salts.

    • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Characterization Data

The final product, this compound, is typically a white to light yellow crystalline solid.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Melting Point 147-151 °C[3]
Appearance White to light yellow powder/crystal

Spectroscopic Data:

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene protons of the oxazoline rings.

  • ¹³C NMR: A reference spectrum is available on PubChem.[4]

  • IR (KBr): The infrared spectrum will show characteristic peaks for C=N stretching of the oxazoline ring and C-H stretching of the aromatic and aliphatic portions of the molecule. A reference IR spectrum is available from ChemicalBook.[5]

Conclusion

The synthesis of this compound from isophthalonitrile is a well-established transformation with several effective methodologies. The choice of the synthetic route can be guided by the desired reaction scale, available equipment (e.g., microwave reactor), and cost considerations. The catalytic methods, particularly those employing zinc or cobalt salts, offer efficient and relatively mild conditions for this conversion. This guide provides the necessary technical details for researchers to successfully synthesize and characterize this important chemical compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Isophthalonitrile, 2-Aminoethanol, and Catalyst Heating Heating (Conventional or Microwave) Reactants->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Reaction Complete Extraction Add Ethyl Acetate & Filter Cooling->Extraction Concentration Concentrate Filtrate Extraction->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis Product Pure Product Analysis->Product

Figure 2: A typical experimental workflow for the synthesis and purification.

References

physicochemical properties of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Introduction

This compound, also known as 1,3-PBO or 2,2'-(1,3-Phenylene)bis(2-oxazoline), is a versatile organic compound characterized by a central benzene ring substituted with two dihydro-oxazolyl groups at the 1 and 3 positions.[1][2][3] This unique structure imparts enhanced stability and reactivity, making it a valuable intermediate in various fields.[1] While it serves as a building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis, its most prominent application is in materials science as a chain extender and crosslinking agent for polymers.[1][4][5][6][7] Its ability to react with various functional groups allows for the modification of polymer properties, leading to materials with improved thermal stability, mechanical strength, and chemical resistance.[5][7]

Physicochemical Properties

The fundamental are summarized below. These properties are crucial for its application in synthesis and material science, dictating its behavior in different chemical environments.

PropertyValue
CAS Number 34052-90-9[1][8][9]
Molecular Formula C₁₂H₁₂N₂O₂[1][8][10]
Molecular Weight 216.24 g/mol [1][8][9][11]
Appearance White to light yellow powder or crystal[1][2][9][12]
Melting Point 143 - 151 °C[1][8][12]
Boiling Point 403.5 ± 28.0 °C (Predicted)[3][8]
Density 1.45 g/mL[1][8]
Solubility Insoluble in water; Soluble in Methanol[8][9]
Purity ≥98.0% (GC) or ≥99.0% (HPLC)[1][2][12]
Topological Polar Surface Area (TPSA) 43.18 Ų[10]
LogP 1.2402[10]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the cobalt-catalyzed reaction of isophthalonitrile with 2-aminoethanol.[4] This procedure can be performed using either conventional heating or microwave irradiation.

Materials:

  • Isophthalonitrile (0.5 mmol)

  • 2-aminoethanol (2.6 mmol)

  • Cobalt(II) nitrate (Co(NO₃)₂) (0.02 mmol)

  • Sulfur (0.05 mmol)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A mixture of isophthalonitrile, 2-aminoethanol, cobalt(II) nitrate, and sulfur is prepared in a reaction vessel.[4]

  • Reaction Conditions (choose one):

    • Conventional Heating: The mixture is stirred for 10 hours at 110 °C.[4]

    • Microwave Irradiation: The mixture is reacted under microwave conditions at 110 °C and 800 W for 8 minutes.[4]

  • The reaction progress is monitored using Thin-Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature.[4]

  • Ethyl acetate (6 mL) is added to the mixture, and the catalyst is separated by filtration.[4]

  • The filtrate is concentrated under reduced pressure.[4]

  • The resulting residue is purified by silica gel column chromatography to yield the pure this compound product.[4]

G Synthesis Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction cluster_workup Purification R1 Isophthalonitrile P1 Mixing R1->P1 R2 2-Aminoethanol R2->P1 C1 Co(NO3)2 C1->P1 C2 Sulfur C2->P1 P2 Heating (110°C, 10h) or Microwave (110°C, 8 min) P1->P2 W1 Cooling & Filtration P2->W1 W2 Concentration W1->W2 W3 Column Chromatography W2->W3 Prod Pure 1,3-PBO W3->Prod

Caption: Synthesis workflow for this compound.

Core Applications & Logical Relationships

The primary utility of this compound is in polymer science, where it functions as a highly effective chain extender or crosslinking agent.[4][5] Its bis-oxazoline rings can undergo ring-opening reactions with various functional groups present in polymer chains, such as carboxyl, anhydride, amino, and epoxy groups.[4][5] This reactivity allows it to form covalent bonds between polymer chains, creating a robust three-dimensional network.[5] The resulting cross-linked polymer exhibits significantly enhanced thermal stability, mechanical strength, and resistance to solvents and degradation.[5]

G Polymer Crosslinking Mechanism PBO 1,3-PBO (Crosslinker) Network Cross-linked Polymer Network PBO->Network forms Polymer1 Polymer Chain A (-COOH terminal) Polymer1->PBO Ring-opening reaction Polymer2 Polymer Chain B (-COOH terminal) Polymer2->PBO Ring-opening reaction Properties Enhanced Properties: - Thermal Stability - Mechanical Strength - Chemical Resistance Network->Properties results in

Caption: Role of 1,3-PBO as a polymer crosslinking agent.

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound. While raw spectral data is beyond the scope of this guide, references to IR, NMR, and Mass Spectrometry data are available through chemical databases such as ChemicalBook and the PubChem database.[13][14][15]

Safety and Handling

This compound is classified as a chemical that may cause an allergic skin reaction.[2] Standard laboratory safety protocols should be followed during handling. It is recommended to avoid breathing dust and to prevent contact with skin and eyes.[8] Protective gloves and appropriate personal protective equipment should be worn.[2] The compound should be stored at room temperature in a tightly sealed container, kept dry, and in a well-ventilated area.[12]

References

An In-Depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Synthesis, Properties, and Applications in Polymer Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a versatile heterocyclic compound widely utilized as a chain extender and crosslinking agent in polymer science. This document details its molecular structure, chemical formula, and physicochemical properties. It presents detailed experimental protocols for its synthesis and application in polymer modification, particularly for polyesters like poly(ethylene terephthalate) (PET). Furthermore, this guide discusses the mechanism of its reaction and presents key characterization data in a structured format.

Introduction

This compound, also known as 1,3-phenylenebisoxazoline (1,3-PBO), is an important organic intermediate characterized by a central benzene ring substituted with two dihydro-oxazolyl groups at the 1 and 3 positions.[1] The high reactivity of the oxazoline rings, particularly their susceptibility to ring-opening reactions with various nucleophiles, makes this compound a highly effective modifier for a range of polymeric materials.[2][3] Its primary application lies in enhancing the molecular weight, melt viscosity, and thermal stability of condensation polymers such as polyesters and polyamides, which are prone to degradation during processing and recycling.[4][5]

Molecular Structure and Formula

The molecular structure of this compound consists of a central phenyl ring connected to two 4,5-dihydro-2-oxazolyl rings.

Molecular Formula: C₁₂H₁₂N₂O₂[6][7]

IUPAC Name: 2,2'-(1,3-Phenylene)bis(4,5-dihydrooxazole)[6]

CAS Number: 34052-90-9[6][7]

Molecular Weight: 216.24 g/mol [6][7]

SMILES: C1COC(=N1)C2=CC(=CC=C2)C3=NCCO3[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
AppearanceWhite to light yellow crystalline powder[8]
Melting Point147-151 °C[1][7]
Boiling Point403.5 ± 28.0 °C (Predicted)[7]
Density1.45 g/cm³[1][7]
SolubilityInsoluble in water[7]
Flash Point208 °C[1]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cobalt- and sulfur-catalyzed reaction of isophthalonitrile with 2-aminoethanol.[3] This method offers good yields and can be performed using either conventional heating or microwave irradiation.

Materials:

  • Isophthalonitrile

  • 2-Aminoethanol

  • Cobalt(II) nitrate (Co(NO₃)₂)

  • Sulfur

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure (Microwave Irradiation):

  • In a microwave reactor vessel, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO₃)₂ (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g).[3]

  • Seal the vessel and subject the mixture to microwave irradiation at 110 °C (800 W) for 8 minutes.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (6 mL) to the mixture and filter to remove the catalyst.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the pure 1,3-bis(4,5-dihydrooxazol-2-yl)benzene.[3]

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO₃)₂ (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g).[3]

  • Heat the mixture with stirring at 110 °C for 10 hours.[3]

  • Follow steps 3-7 from the microwave procedure for workup and purification.

Synthesis_Workflow cluster_reactants Reactants cluster_catalysts Catalysts Isophthalonitrile Isophthalonitrile Reaction Reaction (Microwave or Conventional Heating) Isophthalonitrile->Reaction Aminoethanol 2-Aminoethanol Aminoethanol->Reaction CoNO3 Co(NO₃)₂ CoNO3->Reaction Sulfur Sulfur Sulfur->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Chain Extension of Recycled Poly(ethylene terephthalate) (PET)

This compound is an effective chain extender for recycled PET, compensating for the reduction in molecular weight and melt viscosity that occurs during processing.[4] The following is a general protocol for reactive extrusion.

Materials:

  • Recycled PET flakes (dried)

  • This compound

Equipment:

  • Twin-screw extruder

Procedure:

  • Thoroughly dry the recycled PET flakes to a moisture content below 50 ppm to prevent hydrolytic degradation during extrusion.

  • Pre-blend the dried PET flakes with the desired amount of this compound (typically 0.5-2.0 wt%).

  • Feed the blend into a twin-screw extruder.

  • Process the material at a suitable temperature profile for PET (e.g., 260-280 °C).

  • The residence time in the extruder should be sufficient for the chain extension reaction to occur (typically 2-5 minutes).

  • Extrude the modified PET into strands, cool in a water bath, and pelletize for further processing and characterization.

Reaction Mechanism

The chain extension and crosslinking capabilities of this compound stem from the ring-opening reaction of the oxazoline rings with the terminal functional groups of the polymer chains, most notably carboxylic acid and hydroxyl groups. The reaction with a carboxylic acid group proceeds via protonation of the nitrogen atom in the oxazoline ring, followed by nucleophilic attack of the carboxylate anion on the carbon atom of the C=N bond. This results in the formation of a stable ester-amide linkage, effectively coupling two polymer chains.

Reaction_Mechanism Reactants Polymer-COOH + Oxazoline Ring Protonation Protonation of Oxazoline Nitrogen Reactants->Protonation H⁺ transfer Nucleophilic_Attack Nucleophilic Attack by Carboxylate Protonation->Nucleophilic_Attack Ring_Opening Ring Opening Nucleophilic_Attack->Ring_Opening Product Ester-Amide Linkage (Chain Extension) Ring_Opening->Product

Simplified reaction mechanism of oxazoline ring-opening with a carboxylic acid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of synthesized this compound and to evaluate its effect on modified polymers.

Spectroscopic Data
TechniqueKey ObservationsReference
¹H NMRSignals corresponding to the aromatic and dihydro-oxazoline protons.[6]
¹³C NMRResonances for the aromatic and dihydro-oxazoline carbons.[6]
FTIRCharacteristic peaks for C=N stretching of the oxazoline ring, and aromatic C-H and C=C stretching.
RamanComplementary vibrational modes to FTIR, useful for structural confirmation.
Thermal Analysis
TechniquePurposeTypical Results
TGATo determine thermal stability and decomposition temperature.Stable up to high temperatures, indicating good thermal resistance.
DSCTo identify melting point and other thermal transitions.A sharp endothermic peak corresponding to its melting point.

Applications

The primary application of this compound is as a chain extender and crosslinker for various polymers, including:

  • Polyesters (PET, PBT): To counteract degradation during recycling and processing, thereby improving mechanical properties.[4][5]

  • Polyamides (Nylon): To increase melt viscosity and improve processability.

  • Other Polymers: It can also react with other functional groups like amines, anhydrides, and epoxies, making it a versatile additive in polymer blends and composites.[2][3]

Conclusion

This compound is a highly effective and versatile polymer modifier. Its well-defined synthesis and clear reaction mechanism with polymer end-groups allow for the targeted improvement of material properties. This technical guide provides researchers and scientists with the fundamental knowledge and practical protocols to utilize this compound in their research and development efforts, particularly in the ever-important field of polymer recycling and upcycling.

References

An In-depth Technical Guide to 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and solubility of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS No. 34052-90-9), a versatile heterocyclic compound. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and data presented for clarity and ease of use.

Core Physicochemical Properties

This compound, also known as 2,2'-(1,3-Phenylene)bis(2-oxazoline), is a solid, crystalline compound at room temperature. Its molecular and physical characteristics are foundational to its application in synthesis and product formulation.

Melting Point

The melting point of a compound is a critical indicator of its purity. For this compound, various sources report a consistent melting range, which is summarized in the table below. A sharp melting range is indicative of a high-purity substance.

PropertyValueReferences
Melting Point147-151 °C[1][2]
146.0-149.0 °C[3]
Solubility Profile
SolventQualitative Solubility
WaterInsoluble[2]
Methanol"almost transparency"[3]

Experimental Protocols

Accurate determination of melting point and solubility relies on standardized experimental procedures. The following sections detail the methodologies for these essential measurements.

Melting Point Determination via Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form. If necessary, grind the crystalline solid using a mortar and pestle.[5]

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample fills the tube to a height of 1-2 mm.[4]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate. Allow the apparatus to cool before proceeding.

    • For an accurate measurement, heat the sample at a medium rate until the temperature is about 20°C below the expected melting point.

    • Decrease the heating rate to approximately 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting). The recorded range is the melting point of the compound.[6]

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a general method for determining the solubility of an organic compound in various solvents.

Apparatus and Reagents:

  • Test tubes and rack

  • Vortex mixer (optional)

  • Graduated pipettes or micropipettes

  • Analytical balance

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, toluene, etc.)

Procedure:

  • Preparation: Add a precisely measured volume (e.g., 1 mL) of the desired solvent to a clean, dry test tube.

  • Sample Addition: Weigh a small, known amount (e.g., 10 mg) of this compound and add it to the test tube.

  • Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by hand.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Semi-Quantitative Assessment: If the compound is soluble, incrementally add more of the solid in known quantities until saturation is reached (i.e., solid material remains undissolved after thorough mixing). The total mass of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility (e.g., in mg/mL).

  • pH-Dependent Solubility (for compounds with acidic or basic groups): For aqueous solutions, the pH can be adjusted to determine its effect on solubility. This involves adding small, measured amounts of an acid or base and observing any changes in solubility.[7]

Visualized Workflows and Pathways

To further aid in the understanding of the experimental processes and potential applications of this compound, the following diagrams have been generated.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Determination cluster_2 Solubility Assessment start Start: Obtain Pure Sample prep Sample Preparation Dry and pulverize the compound start->prep split Divide Sample prep->split mp_load Load Capillary Tube Pack sample to 1-2 mm height split->mp_load For Melting Point sol_add Add to Solvent Known mass of solute to known volume of solvent split->sol_add For Solubility mp_heat Heat Sample Controlled heating rate (1-2°C/min) mp_load->mp_heat mp_observe Observe and Record Note start and end of melting mp_heat->mp_observe mp_result Result: Melting Point Range mp_observe->mp_result sol_mix Agitate Mixture Ensure thorough mixing sol_add->sol_mix sol_observe Observe and Classify Soluble, partially soluble, or insoluble sol_mix->sol_observe sol_result Result: Solubility Profile sol_observe->sol_result G cluster_pathway Hypothetical Therapeutic Action in Neurological Disorders compound Derivative of This compound maob Monoamine Oxidase B (MAO-B) compound->maob Inhibits dopac DOPAC (Metabolite) maob->dopac Produces dopamine Dopamine dopamine->maob Metabolized by neuroprotection Neuroprotection & Symptom Alleviation dopamine->neuroprotection Increased levels lead to neuron Dopaminergic Neuron neuron->dopamine Releases

References

Spectroscopic and Synthetic Profile of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS No. 34052-90-9), a significant building block in coordination chemistry and materials science. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside a detailed experimental protocol for its synthesis.

Core Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not extensively available in public databases. The following tables summarize the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available---

Table 2: 13C NMR Data

Chemical Shift (ppm)Assignment
Data not available-
Infrared (IR) Spectroscopy

Information regarding the specific absorption bands in the infrared spectrum of this compound is not detailed in the surveyed literature.

Table 3: IR Spectroscopy Data

Wavenumber (cm-1)Functional Group Assignment
Data not available-
Mass Spectrometry (MS)

A GC-MS spectrum of this compound is cataloged in the NIST Mass Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data

m/zRelative IntensityIon Assignment
216[M]+Molecular Ion
186Major FragmentData not available
78Major FragmentData not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of isophthalonitrile with 2-aminoethanol. Two common methodologies, conventional heating and microwave irradiation, have been reported.

Conventional Heating Method:

A mixture of isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO3)2 (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g) is stirred for 10 hours at 110 °C.

Microwave Irradiation Method:

A mixture of isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), Co(NO3)2 (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g) is subjected to microwave irradiation (800 W) for 8 minutes at 110 °C.

Work-up and Purification (for both methods):

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • Ethyl acetate (6 mL) is added, and the catalyst is separated by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to yield the pure product.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

G reagents Isophthalonitrile + 2-Aminoethanol + Co(NO3)2 + Sulfur reaction Reaction (110°C, 10h or MW, 8 min) reagents->reaction cooldown Cool to Room Temperature reaction->cooldown add_ea Add Ethyl Acetate cooldown->add_ea filter Filter to remove catalyst add_ea->filter concentrate Concentrate under reduced pressure filter->concentrate purify Silica Gel Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Synthesis workflow for this compound.

References

synonyms for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene like 2,2'-(1,3-Phenylene)bis(2-oxazoline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a versatile heterocyclic compound. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and primary applications, with a focus on its role in polymer chemistry.

Nomenclature and Identification

This compound is a bifunctional molecule widely recognized for its utility as a chain extender and crosslinking agent. To ensure clarity and comprehensive identification, its various synonyms and identifiers are listed below.

Identifier TypeValue
Primary Name This compound
Systematic (IUPAC) Name 2-[3-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole[1]
Common Synonyms 2,2'-(1,3-Phenylene)bis(2-oxazoline), 1,3-PBO, 1,3-Phenylenebisoxazoline[2][3]
CAS Number 34052-90-9[1][2][4]
Molecular Formula C₁₂H₁₂N₂O₂[2][4]
Molecular Weight 216.24 g/mol [2][4]

A comprehensive list of depositor-supplied synonyms includes: 1,3-di-(2-Oxazolin-2-yl)benzene, 1,3-bisdihydrooxazolylbenzene, 2,2'-(m-Phenylene)bis(2-oxazoline), and many others, reflecting its broad use in the chemical industry.[1][2]

Physicochemical and Spectroscopic Data

The physical and spectroscopic data for this compound are crucial for its identification, quality control, and application. The following tables summarize key properties.

Table 2.1: Physical Properties

PropertyValueReference
AppearanceWhite to light yellow powder/crystal[5]
Melting Point147-151 °C[2][6]
Density1.45 g/cm³[2][6]
Flash Point208 °C[2][6]

Table 2.2: Spectroscopic Data

TechniqueDataReference
¹H NMR δ 8.42 (s, 1H, Ar-H), 8.03-8.05 (m, 2H, Ar-H), 7.41-7.46 (m, 1H, Ar-H), 4.39-4.45 (t, 4H, O-CH₂), 4.02-4.08 (t, 4H, N-CH₂)[5]
¹³C NMR Data not fully available in the searched literature.
FTIR Specific peak assignments not fully available in the searched literature. General absorptions for C-O-C stretching are expected around 1244-1249 cm⁻¹ (asymmetric) and 1026-1076 cm⁻¹ (symmetric).[4]
DSC Data for the pure compound's thermal transitions (e.g., enthalpy of fusion) not detailed in the searched literature. DSC is primarily used to study its curing behavior in polymer blends.[7]

Experimental Protocols: Synthesis

The most common and efficient synthesis of this compound involves the condensation reaction of isophthalonitrile (1,3-dicyanobenzene) with 2-aminoethanol (ethanolamine).[8] This can be achieved through conventional heating or microwave irradiation.

Synthesis via Conventional Heating

Reaction Scheme:

Synthesis reagent1 Isophthalonitrile reaction reagent1->reaction reagent2 2-Aminoethanol reagent2->reaction catalyst Catalyst (e.g., Zinc Acetate) reaction_label Heat (Δ) - NH₃ catalyst->reaction_label product This compound reaction->product

Caption: General synthesis scheme for this compound.

Materials:

  • Isophthalonitrile

  • 2-Aminoethanol

  • Zinc acetate (catalyst)

  • Solvent (optional, e.g., xylene)

  • Ethyl acetate (for extraction/purification)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine isophthalonitrile and 2-aminoethanol. A typical molar ratio is 1 mole of isophthalonitrile to 2.5-3 moles of 2-aminoethanol.[9] Add a catalytic amount of zinc acetate (e.g., 2.5 mol%).[9]

  • Reaction: The mixture is heated to a temperature of approximately 130-140 °C under an inert atmosphere (e.g., nitrogen).[9] The reaction is refluxed for several hours (typically 4-10 hours), during which ammonia gas is evolved.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product can be dissolved in a suitable solvent like ethyl acetate.

  • Purification: The catalyst is removed by filtration. The resulting solution is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography to yield the pure product.

Synthesis via Microwave Irradiation

Procedure:

  • Reaction Mixture: Combine isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol), Co(NO₃)₂ (0.02 mmol), and sulfur (0.05 mmol) in a microwave-safe vessel.

  • Microwave Reaction: The mixture is subjected to microwave irradiation at 110 °C (800 W) for approximately 8 minutes.

  • Purification: Following the reaction, the mixture is cooled, and ethyl acetate is added. The catalyst is filtered off, and the filtrate is concentrated. The final product is purified using silica gel column chromatography.

Applications in Polymer Science

The primary application of this compound is in polymer modification, where it functions as a highly effective chain extender and crosslinking agent for polymers containing carboxylic acid end-groups, such as polyesters (e.g., PET, PBT) and polyamides.[1]

The reactivity of the oxazoline rings allows them to undergo ring-opening reactions with terminal carboxyl groups of polymer chains. This reaction forms a stable amide-ester linkage, effectively coupling two polymer chains and increasing the overall molecular weight. This process is crucial in polymer recycling to restore the molecular weight and mechanical properties that are degraded during processing.

Workflow: Chain Extension of Polyesters

The following diagram illustrates the logical workflow for using 1,3-PBO as a chain extender in a reactive extrusion process.

Polymer_Processing cluster_input Input Materials cluster_process Reactive Extrusion cluster_output Output Product Polymer Polyester Pellets (e.g., recycled PET) Mixer Melt Blending in Extruder Polymer->Mixer PBO 1,3-PBO PBO->Mixer Reaction Ring-Opening Reaction (Chain Extension) Mixer->Reaction Heat & Shear FinalProduct High Molecular Weight Polymer Reaction->FinalProduct Increased Viscosity & Improved Properties

Caption: Workflow for polyester chain extension using 1,3-PBO in reactive extrusion.

This process significantly enhances the polymer's thermal stability, mechanical strength, and resistance to degradation by forming a more robust, higher molecular weight polymer network.[7]

Conclusion

This compound is a key chemical intermediate with well-established synthesis routes and significant industrial applications, particularly in the field of polymer science. Its ability to efficiently increase the molecular weight of condensation polymers makes it an invaluable tool for improving material properties and for the recycling of plastics. Further research into its applications in catalysis and as a building block for novel pharmaceuticals continues to be an area of interest.[10]

References

Methodological & Application

Application Notes and Protocols for Polymer Crosslinking Agents in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of polymer crosslinking agents in the development of drug delivery systems. Detailed protocols for common crosslinking methods are provided, along with quantitative data to guide the selection and optimization of crosslinking strategies.

Introduction to Polymer Crosslinking in Drug Delivery

Crosslinking is a chemical process that links polymer chains together, forming a three-dimensional network. This process is crucial in the design of drug delivery systems as it allows for the precise control of a material's physical and chemical properties.[1][2] By modulating the crosslinking density, researchers can tune the mechanical strength, swelling behavior, degradation rate, and consequently, the drug release kinetics of the polymer matrix.[3][4] This control is essential for developing effective controlled-release formulations that can maintain therapeutic drug concentrations over an extended period, minimize side effects, and improve patient compliance.

Crosslinked polymers, particularly in the form of hydrogels, are widely used as matrices for encapsulating and delivering a variety of therapeutic agents, from small molecule drugs to large biologics.[4][5][6] The porous structure of these networks allows for drug loading and subsequent release, which can be triggered by environmental stimuli such as pH, temperature, or enzymes.[7]

This document will focus on commonly used chemical crosslinking agents and provide detailed experimental protocols for their application in creating hydrogel-based drug delivery systems.

Common Chemical Crosslinking Agents and Mechanisms

Chemical crosslinking involves the formation of stable covalent bonds between polymer chains.[1] The choice of crosslinking agent depends on the functional groups present on the polymer, the desired properties of the final product, and biocompatibility requirements.

  • Glutaraldehyde: A highly efficient crosslinking agent that reacts with amine groups present in polymers like chitosan and gelatin.[8][9][10] The reaction forms a Schiff base, creating a stable crosslinked network.[11]

  • Genipin: A naturally derived crosslinking agent with lower cytotoxicity compared to glutaraldehyde.[5] It reacts with primary amine groups to form crosslinks, making it suitable for biomedical applications.[5][6]

  • Carbodiimides (EDC/NHS): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is used to crosslink polymers containing carboxylic acid and amine groups, such as hyaluronic acid.[12][13] EDC activates the carboxyl groups, which then react with amine groups to form stable amide bonds.

  • Poly(ethylene glycol) diacrylate (PEGDA): A versatile crosslinker that can be polymerized using UV light in the presence of a photoinitiator to form a hydrogel network.[14] The properties of the resulting hydrogel can be tuned by varying the molecular weight and concentration of PEGDA.[15][16]

Quantitative Data on Crosslinking Effects

The concentration of the crosslinking agent is a critical parameter that directly influences the properties of the resulting polymer network. The following tables summarize the quantitative effects of different crosslinkers on key hydrogel properties.

Table 1: Effect of Glutaraldehyde Concentration on Chitosan Hydrogel Properties

Glutaraldehyde Concentration (% v/v)Swelling Ratio (%)Cumulative Drug Release at 8h (%)
0.5250 ± 1585 ± 5
1.0180 ± 1265 ± 4
1.5120 ± 1045 ± 3

Data compiled from multiple sources for illustrative purposes.

Table 2: Effect of Genipin Concentration on Gelatin Hydrogel Properties

Genipin Concentration (% w/w)Young's Modulus (kPa)Swelling Ratio (%)
0.115 ± 2800 ± 50
0.545 ± 5550 ± 40
1.080 ± 7300 ± 25

Data compiled from multiple sources for illustrative purposes.[17]

Table 3: Effect of PEGDA Concentration on Hydrogel Properties

PEGDA Concentration (% w/v)Compressive Modulus (MPa)Equilibrium Water Content (%)
100.1 ± 0.0295 ± 2
200.4 ± 0.0588 ± 3
301.2 ± 0.175 ± 4

Data compiled from multiple sources for illustrative purposes.[15]

Table 4: Effect of Crosslinker Concentration on Poly(vinyl alcohol) (PVA) Hydrogel Swelling

Glutaraldehyde to PVA ratio (% w/w)Swelling Ratio at pH 6.8 (%)
5180 ± 10
8150 ± 8
10120 ± 5

Data compiled from multiple sources for illustrative purposes.[18][19]

Experimental Protocols

The following are detailed protocols for common crosslinking procedures.

Protocol 1: Glutaraldehyde Crosslinking of Chitosan Hydrogels

This protocol describes the preparation of chitosan hydrogels crosslinked with glutaraldehyde for controlled drug delivery applications.

Materials:

  • Chitosan (medium molecular weight)

  • Acetic acid

  • Glutaraldehyde solution (25% in water)

  • Model drug (e.g., methylene blue)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Magnetic stirrer

  • Petri dishes

  • Oven

Procedure:

  • Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring overnight.

  • Drug Loading: Add the desired amount of the model drug to the chitosan solution and stir until a homogenous mixture is obtained.

  • Crosslinking:

    • To the drug-loaded chitosan solution, add glutaraldehyde solution to achieve the desired final concentration (e.g., 0.5%, 1.0%, 1.5% v/v).

    • Stir the mixture vigorously for 1-2 minutes to ensure uniform mixing.

  • Gelation: Pour the mixture into petri dishes and leave them undisturbed at room temperature for 24 hours to allow for gelation and crosslinking.

  • Washing: After gelation, wash the hydrogels extensively with distilled water to remove any unreacted glutaraldehyde and acetic acid.

  • Drying: Dry the hydrogels in an oven at 40°C until a constant weight is achieved.

  • Characterization: The prepared hydrogels can be characterized for their swelling behavior, drug release profile, and mechanical properties.

Protocol 2: Genipin Crosslinking of Gelatin Hydrogels

This protocol details the preparation of biocompatible gelatin hydrogels crosslinked with genipin.

Materials:

  • Gelatin (Type A or B)

  • Genipin

  • Phosphate buffered saline (PBS, pH 7.4)

  • Model drug

  • Magnetic stirrer with heating plate

  • Molds (e.g., silicone molds)

Procedure:

  • Gelatin Solution Preparation: Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in PBS at 50°C with continuous stirring until fully dissolved.

  • Drug Loading: Once the gelatin has dissolved, cool the solution to 37-40°C and add the model drug. Stir gently to mix without introducing air bubbles.

  • Crosslinking:

    • Prepare a genipin solution in PBS at the desired concentration.

    • Add the genipin solution to the drug-loaded gelatin solution and mix thoroughly. The final concentration of genipin can be varied (e.g., 0.1%, 0.5%, 1.0% w/w).

  • Gelation: Pour the mixture into molds and incubate at 37°C for 24-48 hours. The hydrogel will develop a characteristic blue color as crosslinking proceeds.

  • Washing: After gelation, immerse the hydrogels in PBS to wash away any unreacted genipin. Change the PBS solution several times over 24 hours.

  • Characterization: Evaluate the crosslinked gelatin hydrogels for their mechanical properties, swelling ratio, and in vitro drug release.

Protocol 3: EDC/NHS Crosslinking of Hyaluronic Acid (HA) Hydrogels

This protocol describes the synthesis of hyaluronic acid hydrogels using EDC and NHS as crosslinking agents.

Materials:

  • Hyaluronic acid (sodium hyaluronate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Adipic acid dihydrazide (ADH) as a diamine crosslinker

  • Dialysis tubing (MWCO 12-14 kDa)

Procedure:

  • HA Solution Preparation: Dissolve hyaluronic acid in MES buffer to form a 1% (w/v) solution.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the HA solution. The molar ratio of EDC/NHS to HA carboxyl groups should be optimized (e.g., 2:1).

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.

  • Crosslinking:

    • Dissolve ADH in MES buffer.

    • Add the ADH solution to the activated HA solution. The molar ratio of ADH to HA carboxyl groups will determine the crosslinking density.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Purification:

    • Transfer the resulting hydrogel into a dialysis tube.

    • Dialyze against distilled water for 3-5 days, changing the water frequently to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified hydrogel to obtain a porous scaffold.

  • Characterization: Characterize the crosslinked HA hydrogel for its degree of crosslinking, swelling behavior, and mechanical properties.

Characterization of Crosslinked Polymers

Thorough characterization is essential to ensure the quality and performance of crosslinked polymers for drug delivery applications.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the formation of crosslinks by identifying the appearance or disappearance of specific chemical bonds.[8][20][21][22][23] For instance, in glutaraldehyde-crosslinked chitosan, the formation of a Schiff base can be observed.[8][21]

  • Swelling Studies: The swelling ratio is a measure of the amount of water a hydrogel can absorb. It is an important parameter as it influences drug release and is inversely related to the crosslinking density.[3][9]

  • Mechanical Testing: Techniques such as tensile and compression testing are used to determine the mechanical properties of the hydrogel, including Young's modulus and compressive strength.[15] These properties are crucial for applications where the hydrogel needs to maintain its structural integrity.

  • Rheology: Rheological measurements provide information about the viscoelastic properties of the hydrogel, such as the storage (G') and loss (G'') moduli.[24][25] A stable crosslinked network is typically indicated by G' being higher than G'' and independent of frequency.

  • In Vitro Drug Release Studies: These studies are performed to determine the rate and mechanism of drug release from the crosslinked polymer matrix. The release profile is typically measured over time in a physiologically relevant buffer.

Visualizations

The following diagrams illustrate key concepts and workflows related to polymer crosslinking.

Crosslinking_Mechanism cluster_polymers Polymer Chains P1 Polymer Chain 1 (-NH2 group) Crosslinker Crosslinking Agent (e.g., Glutaraldehyde) P1->Crosslinker Reacts with P2 Polymer Chain 2 (-NH2 group) P2->Crosslinker Reacts with Crosslinked_Polymer Crosslinked Polymer Network (Schiff Base Linkage) Crosslinker->Crosslinked_Polymer Forms

Caption: Logical diagram of a chemical crosslinking mechanism.

Hydrogel_Synthesis_Workflow Start Start: Polymer & Drug Polymer_Sol 1. Polymer Dissolution Start->Polymer_Sol Drug_Add 2. Drug Addition Polymer_Sol->Drug_Add Crosslinker_Add 3. Crosslinker Addition & Mixing Drug_Add->Crosslinker_Add Gelation 4. Gelation / Curing Crosslinker_Add->Gelation Washing 5. Washing & Purification Gelation->Washing Drying 6. Drying / Lyophilization Washing->Drying Characterization 7. Characterization (FTIR, Swelling, Mechanical) Drying->Characterization End End: Drug-Loaded Hydrogel Characterization->End Drug_Release_Mechanism Hydrogel Drug-Loaded Hydrogel (Crosslinked Network) Swelling Swelling in Aqueous Environment Hydrogel->Swelling Degradation Network Degradation (Optional) Hydrogel->Degradation Diffusion Drug Diffusion through Pores Swelling->Diffusion Release Controlled Drug Release Diffusion->Release Degradation->Release

References

Application Notes and Protocols: 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, often abbreviated as 1,3-PBO, is a versatile C2-symmetric bis(oxazoline) ligand that has garnered significant attention in the field of organometallic chemistry.[1][2] Its rigid backbone and strong chelating ability make it a valuable component in the design of metal complexes for various applications, ranging from catalysis to materials science.[3][4] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives in organometallic chemistry.

While the unsubstituted this compound is an achiral molecule, it serves as a fundamental scaffold for a broader class of chiral bis(oxazoline) ligands. Chirality is typically introduced by using enantiopure amino alcohols in the synthesis, leading to ligands that are highly effective in asymmetric catalysis.[5][6] These chiral analogues, often referred to as BOX ligands, are instrumental in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[5][6]

Beyond asymmetric catalysis, the robust coordination of the this compound framework to metal centers is utilized in the development of novel materials, including coordination polymers and cross-linked polymers with enhanced thermal and mechanical properties.[7]

Applications in Organometallic Chemistry

Asymmetric Catalysis

Metal complexes of chiral bis(oxazoline) ligands derived from the this compound scaffold are powerful catalysts for a wide array of enantioselective transformations. The C2-symmetric nature of these ligands creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.[1]

Key Asymmetric Reactions Catalyzed by Chiral Bis(oxazoline) Metal Complexes:

  • Diels-Alder Reactions: Copper(II) complexes of chiral bis(oxazoline) ligands are highly effective catalysts for the enantioselective Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings.[1]

  • Allylic Alkylation: Palladium(II) complexes of these ligands catalyze the asymmetric allylic alkylation (AAA), forming chiral carbon-carbon and carbon-nitrogen bonds with high enantioselectivity.

  • Cyclopropanation: Copper(I) and Rhodium(II) complexes are employed in the asymmetric cyclopropanation of olefins, producing chiral cyclopropanes which are valuable building blocks in organic synthesis.[8]

  • Hydrosilylation: Platinum(II) and Rhodium(I) complexes of chiral bis(oxazoline) ligands have been successfully used in the asymmetric hydrosilylation of ketones and olefins.

While specific quantitative data for the achiral this compound in asymmetric catalysis is not prevalent, the performance of its chiral derivatives underscores the potential of this ligand scaffold. The following tables present representative data for asymmetric reactions catalyzed by metal complexes of chiral bis(oxazoline) ligands.

Table 1: Asymmetric Diels-Alder Reaction of N-Acryloyloxazolidinone with Cyclopentadiene

LigandMetal PrecursorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Chiral Phenyl-BOXCu(OTf)₂109598
Chiral tert-Butyl-BOXCu(OTf)₂109499

Table 2: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethylmalonate

LigandMetal PrecursorCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Chiral Phenyl-BOX[Pd(allyl)Cl]₂19896
Chiral Indanyl-BOX[Pd(allyl)Cl]₂19998
Polymer Chemistry

This compound is a highly effective crosslinking agent and chain extender for various polymers.[7] The oxazoline rings can undergo ring-opening reactions with functional groups such as carboxylic acids, amines, and thiols, forming stable covalent bonds.[7] This property is harnessed to improve the thermal stability, mechanical strength, and solvent resistance of polymers like polyesters and polyamides.[7]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of bis(oxazolines) from dinitriles.

Materials:

  • Isophthalonitrile

  • 2-Aminoethanol

  • Zinc chloride (ZnCl₂)

  • Toluene

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isophthalonitrile (1.0 eq), 2-aminoethanol (2.2 eq), and a catalytic amount of zinc chloride (0.1 eq).

  • Add anhydrous toluene to the flask to give a concentration of approximately 0.5 M with respect to the isophthalonitrile.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess 2-aminoethanol and zinc salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

General Protocol for In Situ Preparation of a Copper(II)-Bis(oxazoline) Catalyst for Asymmetric Diels-Alder Reaction

Materials:

  • Chiral bis(oxazoline) ligand (e.g., a chiral derivative of this compound)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Dichloromethane (anhydrous)

  • N-Acryloyloxazolidinone

  • Cyclopentadiene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous dichloromethane.

  • Add Cu(OTf)₂ (0.10 eq) to the solution and stir at room temperature for 1-2 hours. The formation of the catalyst is often indicated by a color change.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C).

  • In a separate flask, dissolve the N-acryloyloxazolidinone (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the N-acryloyloxazolidinone to the catalyst solution.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Synthesis_of_1_3_PBO Isophthalonitrile Isophthalonitrile PBO This compound Isophthalonitrile->PBO Aminoethanol 2-Aminoethanol Aminoethanol->PBO ZnCl2 ZnCl₂ (cat.) ZnCl2->PBO Toluene Toluene, Reflux Toluene->PBO Catalytic_Cycle_Diels_Alder Catalyst [Cu(II)-(BOX)]²⁺ Complex Catalyst-Dienophile Complex Catalyst->Complex Coordination Dienophile N-Acryloyloxazolidinone Dienophile->Complex Diene Cyclopentadiene TransitionState [Diene-Dienophile-Catalyst]‡ Diene->TransitionState [4+2] Cycloaddition Complex->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Product Release Product Diels-Alder Adduct Product_Complex->Product

References

Application Notes and Protocols for the Formation of Metal Complexes with Bis(oxazoline) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(oxazoline) ligands, commonly referred to as BOX ligands, are a cornerstone of modern asymmetric catalysis. Their C2-symmetric chiral structure allows for the formation of well-defined metal complexes that are highly effective in a wide array of enantioselective transformations.[1][2][3][4] This document provides detailed protocols for the synthesis and characterization of metal-bis(oxazoline) complexes, along with key data and workflows to guide researchers in their application. The modular nature of BOX ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance for specific reactions.[2]

General Principles of Complex Formation

The formation of a metal-bis(oxazoline) complex typically involves the reaction of a bis(oxazoline) ligand with a suitable metal precursor, often a metal halide, triflate, or acetate salt. The ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal center through its nitrogen atoms.[5][6] The resulting complexes can adopt various coordination geometries, including tetrahedral, square-planar, square-pyramidal, and octahedral, which significantly influences their catalytic activity and selectivity.[5][7]

Experimental Protocols

Protocol 1: Synthesis of a Representative Copper(II)-Bis(oxazoline) Complex

This protocol describes the in situ formation of a Cu(II)-BOX complex, a widely used catalyst for reactions such as Diels-Alder and aldol reactions.

Materials:

  • Bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis((4S)-4-tert-butyl-2-oxazoline))

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Anhydrous dichloromethane (DCM)

  • Schlenk flask or similar oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Preparation of the Ligand Solution: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the bis(oxazoline) ligand (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of the Metal Salt: To the stirred ligand solution at room temperature, add copper(II) trifluoromethanesulfonate (1.0 equivalent) in one portion.

  • Complex Formation: Stir the resulting mixture at room temperature for 1-2 hours. A color change is typically observed, indicating the formation of the complex.

  • Catalyst Solution: The resulting solution of the in situ generated Cu(II)-BOX complex is ready for use in a catalytic reaction.

Note: For the isolation of the complex, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., DCM/hexane).

Protocol 2: Synthesis of an Iron(II)-Pyridine-Bis(oxazoline) (PyBOX) Complex

This protocol outlines the synthesis of an Fe(II)-PyBOX complex, which has applications in asymmetric hydrosilylation and other Lewis acid-catalyzed reactions.[8]

Materials:

  • Pyridine-bis(oxazoline) ligand (e.g., 2,6-bis((4S)-4-isopropyl-2-oxazolin-2-yl)pyridine)

  • Iron(II) chloride (FeCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere, suspend anhydrous iron(II) chloride (1.0 equivalent) in anhydrous THF.

  • Ligand Addition: To the stirred suspension, add a solution of the PyBOX ligand (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of the complex is often indicated by a change in the color and solubility of the solids.

  • Isolation: The resulting complex can be isolated by filtration, washed with a small amount of cold, anhydrous THF to remove any unreacted starting materials, and dried under vacuum.

Characterization of Metal-Bis(oxazoline) Complexes

The synthesized complexes should be characterized to confirm their structure and purity. Common analytical techniques include:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center by observing shifts in the proton and carbon signals of the ligand.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its composition.

  • X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[5][9]

  • UV-Vis Spectroscopy: To observe the electronic transitions of the complex, which can provide information about its coordination environment.

Data Presentation

Table 1: Representative Catalytic Applications of Metal-Bis(oxazoline) Complexes
Catalyst SystemReactionSubstrateYield (%)ee (%)
Cu(I)-BOXCyclopropanationStyrene, Ethyl diazoacetateup to 99up to 99
Cu(II)-BOXDiels-AlderCyclopentadiene, N-acryloyloxazolidinone>95>98
Cu(II)-BOXAldol ReactionSilyl ketene acetal, Aldehydeup to 99up to 99
Fe(II)-PyBOXHydrosilylationKetoneup to 93up to 93
Ni(I)-BOXC-H Amination4-aryl-2-methyl-2-azidopentanes29-87up to 73
Ru-PyBOXHydrosilylationKetone-up to 93

Data compiled from various sources.[3][6][10]

Table 2: Selected Structural Data for Metal-Bis(oxazoline) Complexes from X-ray Crystallography
ComplexMetal CenterCoordination GeometryKey Bond AngleReference
[Cu( (S,S)-tBu-box )] (OTf)₂Cu(II)Distorted Square PlanarN-Cu-N ≈ 90°[5]
[Fe( (S,S)-iPr-pybox )Cl₂]Fe(II)Distorted TetrahedralN-Fe-N ≈ 75°[5]
[Ni( (S,S)-tBu-box )(H₂O)₂] (OTf)₂Ni(II)Square Pyramidal-[5]
[Zn( (R)-Ph-box )Cl₂]Zn(II)Distorted TetrahedralN-Zn-N ≈ 85°[5]

Visualizations

Experimental Workflow for Metal-Bis(oxazoline) Complex Formation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_characterization Characterization ligand Bis(oxazoline) Ligand mixing Combine Ligand and Metal Salt in Solvent under Inert Atmosphere ligand->mixing metal_salt Metal Salt Precursor metal_salt->mixing solvent Anhydrous Solvent solvent->mixing stirring Stir at Defined Temperature and Time mixing->stirring filtration Filtration (if precipitate forms) stirring->filtration extraction Solvent Removal stirring->extraction purification Purification (e.g., Recrystallization) filtration->purification extraction->purification characterization NMR, MS, X-ray, etc. purification->characterization

Caption: General workflow for the synthesis of metal-bis(oxazoline) complexes.

Simplified Catalytic Cycle for a Cu(II)-BOX Catalyzed Diels-Alder Reaction

catalytic_cycle catalyst Cu(II)-BOX Complex intermediate [Cu(II)-BOX (Dienophile)] Complex catalyst->intermediate Coordination substrate1 Dienophile (N-Acryloyloxazolidinone) substrate1->intermediate substrate2 Diene (Cyclopentadiene) product Diels-Alder Adduct substrate2->product intermediate->product [4+2] Cycloaddition product->catalyst Product Release

Caption: A simplified catalytic cycle for a Cu(II)-BOX catalyzed Diels-Alder reaction.

References

Application Notes: Enhancing Polymer Properties Through Chain Extension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chain Extenders in Polymer Science

Chain extenders are reactive chemical compounds utilized to increase the molecular weight of polymers.[1] This process, known as chain extension, involves the linking of shorter polymer chains, effectively counteracting degradation that can occur during processing or recycling.[2] By forming chemical bonds with the polymer matrix, chain extenders enhance various material properties, including melt strength, durability, and thermal stability.[1][3] This technique is particularly valuable in the development of high-performance plastics, biodegradable polymers for drug delivery systems, and in the recycling of post-consumer plastics.[1][4]

The primary function of a chain extender is to react with the terminal functional groups of polymer chains, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[3] This reaction creates longer polymer chains, leading to an increase in average molecular weight. The choice of chain extender and its concentration are critical factors that influence the final properties of the modified polymer.[3]

Classification of Chain Extenders

Chain extenders can be broadly categorized based on their chemical nature and functionality. Common classes include:

  • Epoxy-Based Chain Extenders: These are often multifunctional compounds containing two or more epoxy groups.[4] A widely used example is Joncryl®, a styrene-acrylic copolymer with multiple epoxy functionalities.[3] These are highly effective for polyesters like polylactic acid (PLA) and polyethylene terephthalate (PET) as the epoxy groups can react with both hydroxyl and carboxyl end-groups.[3][4]

  • Isocyanates: Di- or poly-isocyanates are another important class of chain extenders.[4] They readily react with hydroxyl groups to form urethane linkages. 1,4-phenylene diisocyanate (PDI) is an example used to improve the compatibility of PLA/PCL blends.[3]

  • Carbodiimides: Polycarbodiimides (PCD) are effective chain extenders, particularly for PLA and its blends.[5]

  • Anhydrides: Compounds like pyromellitic dianhydride (PMDA) are used as chain extenders for PET, reacting with hydroxyl end-groups.[2]

  • Organophosphorus Compounds: Certain organophosphorus compounds, such as Irgafos 126, have been shown to act as chain extenders for PET.[2]

  • Diols and Diamines: In the synthesis of polyurethanes, short-chain diols and diamines act as chain extenders to build up the hard segment of the polymer.[6][7]

Mechanism of Action

The fundamental mechanism of chain extension involves a condensation or addition reaction between the functional groups of the chain extender and the terminal groups of the polymer chains.

For instance, in the case of an epoxy-based chain extender with a polyester, the epoxy ring opens and reacts with either a carboxyl or a hydroxyl group at the end of a polymer chain. This process can be repeated if the chain extender is multifunctional, leading to the formation of branched or cross-linked structures. This branching significantly influences the rheological properties of the polymer.

Below is a diagram illustrating the general mechanism of a bifunctional chain extender reacting with polymer end-groups.

chain_extension_mechanism cluster_reactants Reactants cluster_product Product Polymer1 Polymer Chain 1 (with end-group A) CE Bifunctional Chain Extender (B-CE-B) Polymer1->CE Reaction Extended_Polymer Extended Polymer Chain (Polymer1 - B-CE-B - Polymer2) CE->Extended_Polymer Forms Polymer2 Polymer Chain 2 (with end-group A) Polymer2->CE Reaction

Caption: General mechanism of polymer chain extension.

Quantitative Effects on Polymer Properties

The addition of chain extenders can significantly alter the molecular weight and, consequently, the mechanical and thermal properties of polymers. The following table summarizes the quantitative effects of different chain extenders on various polymers as reported in the literature.

PolymerChain ExtenderConcentration (wt.%)Change in Number Average Molecular Weight (Mn)Change in Weight Average Molecular Weight (Mw)Key Changes in Mechanical/Thermal PropertiesReference
PLA Joncryl ADR-43680.5-IncreaseIncreased toughness and thermal stability.[3][3]
PET Irgafos 1260.3-Increase from ~35,000 to ~42,700 g/mol Increased melt viscosity, decreased crystallinity.[2][2]
PET PMDA0.3-Increase from ~35,000 to ~41,000 g/mol Increased melt viscosity, decreased crystallinity.[2][2]
WPU AAS60% degree of extensionIncreasedIncreased-[8]
WPU DETA60% degree of extensionIncreasedIncreasedHigher molecular weight compared to TETA chain extender.[8][8]
WPU TETA60% degree of extensionIncreasedIncreased-[8]
PLA/PA6 ECE0.5 phr-Molecular weight reduction eased92.2% increase in elongation and 65.1% increase in impact strength compared to the blend without ECE.[5][5]
PLA/PA6 PCD0.5 phr-Molecular weight reduction easedImproved modulus and tensile strength.[5][5]

Note: "phr" stands for parts per hundred rubber. WPU refers to waterborne polyurethane, AAS to sodium N-(2-aminoethyl)-γ-aminopropylate silane, DETA to diethylenetriamine, and TETA to triethylenetetramine. ECE refers to a multifunctional epoxide chain extender, and PCD to a polycarbodiimide chain extender.

Experimental Protocols

The following are generalized protocols for polymer chain extension using a twin-screw extruder. Specific parameters should be optimized for the particular polymer and chain extender system.

Materials and Equipment
  • Polymer: Dried to specification (e.g., PLA, PET).

  • Chain Extender: (e.g., Joncryl, PMDA).

  • Twin-Screw Extruder: With a suitable screw profile for reactive extrusion.

  • Pelletizer: To form pellets from the extruded strands.

  • Characterization Equipment: Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for thermal properties, and a Universal Testing Machine for mechanical properties.

Protocol for Reactive Extrusion
  • Drying: Thoroughly dry the polymer pellets to prevent hydrolytic degradation during processing. For example, PET should be dried at 120-140°C for at least 4 hours.

  • Premixing: Dry blend the polymer pellets with the desired concentration of the chain extender.

  • Extrusion:

    • Set the temperature profile of the extruder. For PET, a profile ranging from 160°C to 220°C may be used.[7] For PLA blends with Polyamide 6, temperatures can go up to 250°C.[5]

    • Feed the premixed material into the extruder at a constant rate.

    • Set the screw speed. A common range is 100-250 rpm.[7]

  • Cooling and Pelletizing: The extruded strands are cooled in a water bath and then fed into a pelletizer.

  • Post-Processing: The resulting pellets should be dried before further processing or characterization.

The following diagram illustrates a typical workflow for a chain extension experiment.

experimental_workflow Start Start Dry_Polymer Dry Polymer Pellets Start->Dry_Polymer Premix Dry Blend Polymer and Chain Extender Dry_Polymer->Premix Extrusion Reactive Extrusion Premix->Extrusion Cooling_Pelletizing Cooling and Pelletizing Extrusion->Cooling_Pelletizing Characterization Material Characterization (GPC, DSC, Mechanical Testing) Cooling_Pelletizing->Characterization End End Characterization->End

Caption: Experimental workflow for polymer chain extension.

Logical Relationships and Considerations

The selection of a chain extender and its concentration has a direct impact on the final polymer properties. The following diagram illustrates the logical relationships between these factors.

logical_relationships cluster_inputs Input Variables cluster_process Process cluster_outputs Resulting Polymer Properties CE_Type Chain Extender Type (e.g., Epoxy, Isocyanate) Reaction_Kinetics Reaction Kinetics and Efficiency CE_Type->Reaction_Kinetics CE_Conc Chain Extender Concentration CE_Conc->Reaction_Kinetics Polymer_Type Base Polymer Type (e.g., PLA, PET) Polymer_Type->Reaction_Kinetics Mol_Weight Molecular Weight (Mn, Mw) Reaction_Kinetics->Mol_Weight Rheology Rheological Properties (Melt Viscosity) Mol_Weight->Rheology Mechanical Mechanical Properties (Tensile Strength, Toughness) Mol_Weight->Mechanical Thermal Thermal Properties (Tg, Tm, Stability) Mol_Weight->Thermal

Caption: Factors influencing final polymer properties.

Key considerations include:

  • Reactivity: The chain extender must have sufficient reactivity with the polymer end-groups under the processing conditions.

  • Functionality: The number of reactive groups on the chain extender will determine the extent of branching and potential for cross-linking.

  • Thermal Stability: The chain extender itself must be stable at the polymer processing temperatures.

  • Compatibility: The chain extender should be compatible with the polymer matrix to ensure a homogeneous reaction.

  • Toxicity: For biomedical and food-contact applications, the toxicity of the chain extender and its reaction byproducts is a critical consideration.

By carefully selecting the appropriate chain extender and optimizing the reaction conditions, researchers can tailor the properties of polymers to meet the demands of a wide range of advanced applications.

References

applications in the development of advanced coatings and adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of advanced coatings and adhesives. The information is intended to guide researchers and professionals in the development and application of these innovative materials in various fields, including automotive, electronics, and biomedicine.

Application Note 1: Self-Healing Coatings for Automotive Applications

Introduction: Self-healing coatings offer a revolutionary approach to maintaining the aesthetic and functional integrity of automotive surfaces. These coatings are designed to autonomously repair scratches and minor damages, significantly extending the lifespan of the protective layer and reducing maintenance costs.[1][2] One of the most promising mechanisms for self-healing in polyurethane coatings is the use of dynamic covalent bonds, which can reform upon thermal activation.[3]

Mechanism of Action: The self-healing capability of these polyurethane coatings is often based on reversible chemical reactions, such as the Diels-Alder reaction or the dissociation and reformation of supramolecular networks.[1][3] When a scratch occurs, the polymer chains are broken. Upon heating, the dynamic bonds in the polymer network dissociate and then reform across the damaged area, effectively "healing" the scratch.[1] For instance, some polyurethane elastomers incorporate imine and metal coordination bonds that are dynamic and reversible, allowing for autonomous self-healing at mild temperatures.[4]

Quantitative Data: Healing Efficiency of Polyurethane Coatings

The following table summarizes the healing efficiency of different polyurethane (PU) coating formulations at various temperatures. Healing efficiency is typically determined by comparing the mechanical properties (e.g., tensile strength) of the healed material to the original, undamaged material.

Polyurethane FormulationHealing Temperature (°C)Healing Time (hours)Healing Efficiency (%)Reference
PU-BPA100195[5]
PU-BPAF1001100[5]
PUGI-A1O1801298[5]
HPPU-Co-1/2Room Temperature (approx. 25)2499.7 (1st cycle)[4]
HPPU-Co-1/2Room Temperature (approx. 25)2481.2 (6th cycle)[4]
Supramolecular Polyurethane37Not Specified>99[1]
Experimental Protocol: Evaluation of Self-Healing Efficiency

This protocol outlines a general procedure for evaluating the self-healing efficiency of a thermally activated polyurethane coating.

1. Sample Preparation:

  • Prepare thin films of the self-healing polyurethane coating on a suitable substrate (e.g., glass or metal panel).
  • Cure the coatings according to the manufacturer's specifications.

2. Scratch Generation:

  • Create a controlled scratch on the surface of the cured coating using a micro-scratch tester or a sharp blade of a defined width and depth.
  • Characterize the initial scratch dimensions using optical microscopy or a profilometer.

3. Healing Process:

  • Place the scratched sample in a temperature-controlled oven at the desired healing temperature (e.g., 80°C, 100°C, or as specified for the formulation).
  • Maintain the temperature for a specified duration (e.g., 1 hour, 12 hours).

4. Evaluation of Healing:

  • After the healing period, allow the sample to cool to room temperature.
  • Re-examine the scratched area using optical microscopy or a profilometer to observe the degree of scratch closure.
  • For quantitative analysis, perform mechanical tests (e.g., tensile testing) on both healed and pristine (unscratched) samples.
  • Calculate the healing efficiency using the formula: Healing Efficiency (%) = (Property of healed sample / Property of pristine sample) x 100

Logical Relationship: Self-Healing Mechanism

SelfHealingMechanism Start Intact Coating Damage Mechanical Damage (Scratch) Start->Damage Stress Activation Thermal Activation (Heat) Damage->Activation Initiates Healing Dynamic Bond Reformation Activation->Healing Enables End Healed Coating Healing->End Restores Integrity

Caption: Workflow of the thermally-activated self-healing process in a polymer coating.

Application Note 2: Electrically Conductive Adhesives for Flexible Electronics

Introduction: Electrically conductive adhesives (ECAs) are emerging as a critical technology for the fabrication of flexible and wearable electronic devices.[6] Unlike traditional soldering, ECAs offer a low-temperature curing process, which is essential for heat-sensitive flexible substrates.[7] Silver nanowires (AgNWs) are a popular conductive filler due to their excellent electrical properties and ability to form conductive networks at low concentrations.[8][9][10]

Formulation and Properties: ECAs typically consist of a polymer matrix (e.g., epoxy or silicone) filled with conductive particles. The choice of filler and matrix determines the adhesive's electrical conductivity, mechanical flexibility, and adhesion strength. By incorporating AgNWs, it is possible to achieve high conductivity with good flexibility, making them suitable for applications where the device may be bent or stretched.[8][10]

Quantitative Data: Performance of Silver Nanowire-Based Conductive Adhesives

The following table presents typical performance data for electrically conductive adhesives filled with silver nanowires.

Filler TypeMatrixSheet Resistance (Ω/sq)Adhesion StrengthFlexibilityReference
Silver NanowiresAlginate Gel50.3 (at 94% transmittance)GoodFlexible[9]
Silver NanowiresPDMS~19 (at 83% transmittance)StrongHighly Stretchable[7]
Silver Nanowire/GrapheneEpoxyNot specifiedHighFlexible[11]
Experimental Protocol: Fabrication and Characterization of a Conductive Adhesive Film

This protocol describes the fabrication and testing of a silver nanowire-based conductive adhesive film on a flexible substrate.

1. Materials:

  • Silver nanowire dispersion
  • Polymer matrix precursor (e.g., PDMS elastomer base and curing agent)
  • Flexible substrate (e.g., PET film)
  • Solvent (e.g., isopropanol)

2. Fabrication of the Conductive Film:

  • Clean the flexible substrate with isopropanol and dry it thoroughly.
  • Deposit the silver nanowire dispersion onto the substrate using a suitable method like spray coating or spin coating to form a uniform conductive network.
  • Allow the solvent to evaporate completely.
  • Mix the PDMS elastomer base and curing agent in the recommended ratio.
  • Pour the PDMS mixture over the silver nanowire network on the substrate.
  • Cure the PDMS at the recommended temperature and time (e.g., 70°C for 2 hours) to form a flexible and conductive composite film.

3. Characterization:

  • Electrical Conductivity: Measure the sheet resistance of the film using a four-point probe.
  • Adhesion Strength: Perform a tape test by applying a standard adhesive tape to the film and then peeling it off. A good adhesion is indicated if the conductive film remains intact on the substrate.
  • Flexibility/Stretchability: Subject the film to repeated bending or stretching cycles and measure the change in sheet resistance to evaluate its mechanical robustness.

Experimental Workflow: Conductive Adhesive Fabrication

ConductiveAdhesiveWorkflow Start Start SubstratePrep Substrate Preparation (Cleaning) Start->SubstratePrep AgNW_Deposition Silver Nanowire Deposition SubstratePrep->AgNW_Deposition SolventEvap Solvent Evaporation AgNW_Deposition->SolventEvap PolymerPrep Polymer Matrix Preparation SolventEvap->PolymerPrep Coating Coating with Polymer Matrix PolymerPrep->Coating Curing Curing Coating->Curing Characterization Characterization (Conductivity, Adhesion, Flexibility) Curing->Characterization End End Characterization->End

Caption: A step-by-step workflow for the fabrication of a conductive adhesive film.

Application Note 3: pH-Responsive Hydrogel Coatings for Controlled Drug Delivery

Introduction: pH-responsive hydrogels are "smart" materials that undergo a change in their physical properties, such as swelling or deswelling, in response to changes in the pH of the surrounding environment.[12][13] This property makes them highly suitable for developing controlled drug delivery systems, where the drug release can be triggered at specific sites in the body with distinct pH values, such as the stomach (acidic) or the intestine (neutral/alkaline).[14][15]

Mechanism of Action: pH-Responsive Swelling and Drug Release: The mechanism of pH-responsive drug release from these hydrogels is based on the ionization of functional groups within the polymer network.[12][13] For example, a hydrogel containing acidic groups (e.g., carboxylic acid) will be in a collapsed (deswollen) state at low pH (acidic environment) because the acidic groups are protonated and non-ionized. As the pH increases to a neutral or alkaline environment, the acidic groups deprotonate and become negatively charged. The electrostatic repulsion between these negative charges causes the hydrogel network to expand and swell, leading to the release of the entrapped drug.[16]

Signaling Pathway: pH-Triggered Drug Release

pH_DrugRelease cluster_Low_pH Low pH (e.g., Stomach) cluster_High_pH High pH (e.g., Intestine) Low_pH Protonated Acidic Groups (-COOH) Collapsed Collapsed Hydrogel (Low Swelling) Low_pH->Collapsed Leads to Low_Release Minimal Drug Release Collapsed->Low_Release Results in High_pH Deprotonated Acidic Groups (-COO-) Swollen Swollen Hydrogel (High Swelling) High_pH->Swollen Causes Electrostatic Repulsion High_Release Significant Drug Release Swollen->High_Release Facilitates Drug_Entrapped Drug Entrapped in Hydrogel Matrix Drug_Entrapped->Low_pH Drug_Entrapped->High_pH

Caption: Mechanism of pH-responsive drug release from an acidic hydrogel.

Experimental Protocol: Preparation and In Vitro Drug Release Study of a pH-Responsive Hydrogel

This protocol provides a general method for synthesizing a pH-responsive hydrogel and evaluating its drug release profile.

1. Hydrogel Synthesis:

  • Dissolve the monomer (e.g., acrylic acid), cross-linker (e.g., N,N'-methylenebisacrylamide), and initiator (e.g., ammonium persulfate) in deionized water.
  • Purge the solution with nitrogen gas to remove dissolved oxygen.
  • Add the drug to be encapsulated to the monomer solution.
  • Initiate polymerization by raising the temperature or by adding a catalyst.
  • Allow the polymerization to proceed for a specified time to form the hydrogel.
  • Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers and non-entrapped drug.

2. In Vitro Drug Release Study:

  • Prepare buffer solutions of different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).
  • Place a known amount of the drug-loaded hydrogel in a dialysis bag or a similar setup.
  • Immerse the bag in a known volume of the buffer solution at a constant temperature (e.g., 37°C) with gentle stirring.
  • At predetermined time intervals, withdraw a small aliquot of the buffer solution and replace it with an equal volume of fresh buffer to maintain sink conditions.
  • Analyze the concentration of the released drug in the withdrawn aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
  • Plot the cumulative percentage of drug released as a function of time for each pH condition.

Application Note 4: Superhydrophobic Coatings

Introduction: Superhydrophobic coatings exhibit extreme water repellency, characterized by water contact angles greater than 150° and low sliding angles.[17] This property is achieved by creating a hierarchical surface roughness combined with low surface energy materials. Applications for superhydrophobic coatings are vast, including self-cleaning surfaces, anti-icing, and corrosion resistance.[18][19]

Experimental Protocol: Fabrication of a Superhydrophobic Coating by Spraying

This protocol details a one-step spray-coating method to create a superhydrophobic surface.[18][20][21]

1. Preparation of the Coating Suspension:

  • Disperse hydrophobic nanoparticles (e.g., silica nanoparticles) in a suitable solvent (e.g., ethanol) using ultrasonication to ensure a uniform dispersion.[20]
  • In a separate container, dissolve a binder resin (e.g., fluorosilicone resin and epoxy resin) and a low surface energy additive (e.g., a fluorinated silane) in a solvent like ethyl acetate.[18]
  • Gradually add the nanoparticle dispersion to the binder solution while stirring continuously to form the final coating suspension.

2. Substrate Preparation:

  • Thoroughly clean the substrate (e.g., aluminum, glass) to remove any contaminants like oil or dust. This can be done by washing with acetone and deionized water followed by drying.[17]

3. Spray Coating Process:

  • Use an airbrush or a spray gun to apply the coating suspension onto the prepared substrate.[17][18]
  • Maintain a consistent distance and angle between the spray nozzle and the substrate to ensure a uniform coating thickness.
  • Apply the coating in thin, even layers, allowing each layer to partially dry before applying the next.

4. Curing:

  • Cure the coated substrate at an elevated temperature (as specified by the binder resin requirements) to fully crosslink the polymer and solidify the coating.

5. Characterization:

  • Measure the water contact angle and sliding angle using a goniometer to confirm the superhydrophobicity of the surface.
  • Examine the surface morphology using scanning electron microscopy (SEM) to observe the micro/nanostructure.

Experimental Workflow: Spray Coating of Superhydrophobic Surface

SuperhydrophobicWorkflow Start Start SuspensionPrep Coating Suspension Preparation Start->SuspensionPrep SubstrateClean Substrate Cleaning SuspensionPrep->SubstrateClean Spraying Spray Coating SubstrateClean->Spraying Curing Curing Spraying->Curing Characterization Characterization (Contact Angle, SEM) Curing->Characterization End End Characterization->End

Caption: A generalized workflow for fabricating a superhydrophobic coating via a spray method.

References

Application Notes and Protocols for Ring-Opening Reactions of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, also known as 1,3-Phenylene-bis-oxazoline (1,3-PBO), is a bifunctional molecule recognized for the high reactivity of its two oxazoline rings. This reactivity allows the compound to undergo ring-opening reactions with a variety of nucleophiles.[1][2][3] At elevated temperatures, the oxazoline rings can react with entities such as carboxyl groups, acid anhydrides, amines, thiols, and phenols.[1][2] This characteristic makes 1,3-PBO a valuable crosslinking agent and chain extender in polymer chemistry, where it is used to enhance the thermal stability and mechanical strength of polymers.[1][4]

While most literature focuses on its applications in polymer modification, the fundamental reactivity of the oxazoline ring can be harnessed in various small-molecule syntheses. These application notes provide detailed, representative protocols for two common types of ring-opening reactions: acid-catalyzed hydrolysis and nucleophilic ring-opening with an amine. The following protocols are based on established methods for the ring-opening of oxazolines and related compounds, providing a foundational methodology for researchers.[5][6][7]

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the acid-catalyzed ring-opening of both oxazoline rings to yield the corresponding N,N'-(1,3-phenylenedicarbonyl)bis(2-aminoethanol). This reaction is effectively a hydrolysis of the cyclic imino ether functional groups.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep1 Dissolve 1,3-PBO in Solvent prep2 Add Aqueous Acid (e.g., HCl) prep1->prep2 1 react1 Heat Mixture (Reflux) prep2->react1 2 react2 Monitor Reaction (TLC/LC-MS) react1->react2 3 workup1 Cool to RT react2->workup1 4 workup2 Neutralize with Base (e.g., NaOH) workup1->workup2 5 workup3 Extract Product workup2->workup3 6 workup4 Dry & Concentrate workup3->workup4 7 analysis1 Purify Product (Crystallization/Chromatography) workup4->analysis1 8 analysis2 Characterize (NMR, IR, MS) analysis1->analysis2 9

Caption: General workflow for the ring-opening of 1,3-PBO.

Materials and Reagents
  • This compound (1,3-PBO)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 10%)

  • Sodium hydroxide (NaOH), aqueous solution for neutralization

  • Organic solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Deionized water

Procedure
  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., THF).

  • To the stirred solution, add an aqueous solution of hydrochloric acid (10%, excess).

  • Heat the reaction mixture to reflux (approximately 65-100°C depending on the solvent) and maintain for 3-6 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of an aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N,N'-(1,3-phenylenedicarbonyl)bis(2-aminoethanol).

Quantitative Data (Representative)
ParameterValue / ConditionReference / Note
Reactants 1,3-PBO, Aqueous HCl
Solvent THF / Water mixture[6][8]
Temperature 100 - 120°CBased on hydrolysis of poly(2-oxazoline)s.[6][8]
Reaction Time 3 - 6 hoursDependent on temperature and acid concentration.[7]
Work-up Neutralization, ExtractionStandard procedure.
Expected Product N,N'-(1,3-phenylenedicarbonyl)bis(2-aminoethanol)
Expected Yield >90%Based on analogous reactions.[7]

Protocol 2: Nucleophilic Ring-Opening with an Amine

This protocol details the ring-opening reaction of 1,3-PBO with a primary or secondary amine, such as diethylamine, to yield an N,N'-disubstituted diamide-diamine product. The reaction typically requires elevated temperatures and may be catalyzed by a weak Lewis acid.[5][9]

Materials and Reagents
  • This compound (1,3-PBO)

  • Amine (e.g., Diethylamine, >2.0 eq)

  • Catalyst (optional, e.g., Zinc Acetate, 1-5 mol%)

  • Solvent (optional, e.g., Toluene or neat)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure
  • To a dry, sealed reaction vessel or a flask equipped with a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Add the amine (e.g., diethylamine, 2.0 - 4.0 eq). The reaction can be run neat or in a high-boiling solvent like toluene.

  • (Optional) Add a catalytic amount of zinc acetate (1 mol%).[5]

  • Heat the reaction mixture to 180-200°C in the sealed vessel or under reflux.[5]

  • Maintain the temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the desired diamide-diamine product.

Quantitative Data (Representative)
ParameterValue / ConditionReference / Note
Reactants 1,3-PBO, Primary/Secondary Amine
Catalyst Zinc Acetate (optional)[5]
Solvent Neat or Toluene
Temperature 180 - 205°CHigh temperature is typically required.[5]
Reaction Time 12 - 24 hours[5]
Work-up Distillation or Chromatography
Expected Product N,N'-(bis(2-(diethylamino)ethyl))isophthalamideExample using diethylamine.
Expected Yield 80 - 95%Based on analogous reactions.[5]

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a 2-oxazoline ring, which proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of water.

G cluster_mech Mechanism: Acid-Catalyzed Hydrolysis Oxazoline Oxazoline Protonated_Oxazoline Protonated_Oxazoline Nucleophilic_Attack + H2O Protonated_Oxazoline->Nucleophilic_Attack Intermediate Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer - H+ Intermediate->Proton_Transfer Final_Product Final_Product Proton_Transfer->Final_Product Protonation Protonation Protonation->Protonated_Oxazoline

Caption: Mechanism of acid-catalyzed oxazoline ring-opening.

References

Application Notes and Protocols: Utility of Click Chemistry in the Synthesis of Biologically Active Quinolinone-Triazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic assembly of hybrid molecules, which covalently link two or more pharmacophores, is a powerful approach in modern drug discovery. This strategy aims to develop multi-target agents that can address complex diseases with improved efficacy and reduced side effects.[1] Among the vast array of synthetic methodologies, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a highly efficient and reliable tool for creating these hybrid structures.[1] Its operational simplicity, high yields, and biocompatibility make it an ideal choice for medicinal chemistry applications.[2]

This document provides detailed application notes and protocols for the synthesis of novel quinolinone-triazole hybrids using microwave-assisted CuAAC. Quinolinoes are "privileged" heterocyclic scaffolds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] By linking them to a triazole moiety, another important pharmacophore, it is possible to generate new chemical entities with enhanced biological profiles.

We present a comprehensive workflow, from the synthesis of the necessary precursors to the final hybrid molecules, and detail the protocols for evaluating their biological activity as lipoxygenase (LOX) inhibitors and their cytotoxicity against cancer cell lines.

Data Presentation

The following tables summarize the biological activity of the synthesized precursor molecules and the final quinolinone-triazole hybrids.

Table 1: Lipoxygenase (LOX) Inhibitory Activity

CompoundDescriptionIC50 (µM)[1]
4c Alkyne Precursor22.5
5a Quinolinone-Triazole Hybrid10.0

Table 2: Cytotoxicity against Cancer Cell Lines (A549 and A375)

CompoundDescriptionCytotoxicity Result[1]
4c Alkyne PrecursorModerate-low to no cytotoxicity
5a Quinolinone-Triazole HybridModerate-low to no cytotoxicity

Experimental Protocols

Protocol 1: Synthesis of Alkyne Precursor (4-(prop-2-yn-1-yloxy)quinolin-2(1H)-one)

This protocol describes the O-alkylation of 4-hydroxyquinolin-2(1H)-one with propargyl bromide to yield the alkyne precursor.

Materials:

  • 4-hydroxyquinolin-2(1H)-one

  • Propargyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure alkyne precursor.

Protocol 2: Synthesis of Azide Precursor (1-azido-4-(tert-butyl)benzene)

This protocol outlines the synthesis of the azide precursor from 4-tert-butylaniline via a diazotization-azidation reaction.

Materials:

  • 4-tert-butylaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-tert-butylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve NaN₃ (1.2 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the azide precursor. Caution: Organic azides can be explosive. Handle with care and use appropriate safety precautions.

Protocol 3: Microwave-Assisted CuAAC Synthesis of Quinolinone-Triazole Hybrids

This protocol details the click chemistry reaction to synthesize the final hybrid molecules.

Materials:

  • Alkyne precursor (from Protocol 1)

  • Azide precursor (from Protocol 2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-dimethylformamide (DMF)

  • Water

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vessel, dissolve the alkyne precursor (1.0 eq) and the azide precursor (1.1 eq) in a 1:1 mixture of DMF and water.

  • Add CuSO₄·5H₂O (0.1 eq) followed by sodium ascorbate (0.2 eq) to the reaction mixture.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100 °C for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinolinone-triazole hybrid.

Protocol 4: Lipoxygenase (LOX) Inhibition Assay

This protocol is used to determine the anti-inflammatory potential of the synthesized compounds by measuring the inhibition of soybean lipoxygenase.

Materials:

  • Soybean lipoxygenase (LOX) enzyme solution (in borate buffer)

  • Linoleic acid substrate solution (in borate buffer)

  • 0.2 M Borate buffer (pH 9.0)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution (or DMSO for control) to each well.

  • Add 190 µL of the LOX enzyme solution to each well and incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding 100 µL of the linoleic acid substrate solution to each well.

  • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5 minutes in a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of LOX activity, by plotting the percentage of inhibition against the compound concentration.

Protocol 5: MTT Assay for Cytotoxicity

This protocol assesses the cytotoxicity of the synthesized compounds against A549 (human lung carcinoma) and A375 (human malignant melanoma) cell lines.

Materials:

  • A549 and A375 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control with DMSO) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells) and is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Visualizations

G cluster_0 Precursor Synthesis cluster_1 Click Chemistry cluster_2 Biological Evaluation 4-hydroxyquinolin-2(1H)-one 4-hydroxyquinolin-2(1H)-one Alkyne Precursor Alkyne Precursor 4-hydroxyquinolin-2(1H)-one->Alkyne Precursor O-alkylation Propargyl bromide Propargyl bromide Propargyl bromide->Alkyne Precursor Hybrid Molecule Hybrid Molecule Alkyne Precursor->Hybrid Molecule CuAAC (Microwave) 4-tert-butylaniline 4-tert-butylaniline Azide Precursor Azide Precursor 4-tert-butylaniline->Azide Precursor Diazotization/ Azidation Sodium azide Sodium azide Sodium azide->Azide Precursor Azide Precursor->Hybrid Molecule LOX Inhibition Assay LOX Inhibition Assay Hybrid Molecule->LOX Inhibition Assay MTT Cytotoxicity Assay MTT Cytotoxicity Assay Hybrid Molecule->MTT Cytotoxicity Assay

Caption: Experimental workflow for the synthesis and biological evaluation of quinolinone-triazole hybrids.

G cluster_properties Pharmacological Properties Quinolinone Scaffold Quinolinone Scaffold Click Chemistry (CuAAC) Click Chemistry (CuAAC) Quinolinone Scaffold->Click Chemistry (CuAAC) Antioxidant Antioxidant Quinolinone Scaffold->Antioxidant Anti-inflammatory Anti-inflammatory Quinolinone Scaffold->Anti-inflammatory Triazole Moiety Triazole Moiety Triazole Moiety->Click Chemistry (CuAAC) Hybrid Molecule Hybrid Molecule Enhanced Bioactivity Enhanced Bioactivity Hybrid Molecule->Enhanced Bioactivity Click Chemistry (CuAAC)->Hybrid Molecule

Caption: Logical relationship illustrating the concept of molecular hybridization via click chemistry.

G start Start reagents Add LOX enzyme and test compound to well start->reagents incubate1 Incubate for 5 min reagents->incubate1 add_substrate Add linoleic acid substrate incubate1->add_substrate measure Measure absorbance at 234 nm (kinetic read for 5 min) add_substrate->measure calculate Calculate reaction rate and % inhibition measure->calculate end End calculate->end

Caption: Workflow for the Lipoxygenase (LOX) Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a crucial intermediate in various fields including materials science and pharmaceutical development.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the cyclization reaction between isophthalonitrile (1,3-dicyanobenzene) and 2-aminoethanol. This reaction is typically catalyzed by metal salts. Common catalysts include cobalt (II) nitrate with sulfur, zinc acetate, and zirconium(IV) oxychloride. The reaction can be performed using conventional heating or under microwave irradiation to reduce reaction times.

Q2: What is the expected yield for this synthesis?

A2: The yield can vary significantly depending on the chosen catalyst, reaction conditions, and purification method. Reported yields are often in the moderate to high range. Optimizing reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing the yield.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase, typically a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, should be used to separate the starting materials (isophthalonitrile and 2-aminoethanol) from the product and any intermediates. The disappearance of the starting materials and the appearance of the product spot, visualized under UV light, indicate the reaction's progression.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood. This compound may cause an allergic skin reaction. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Solution: Ensure the catalyst is of high purity and has been stored correctly. Some catalysts are sensitive to air and moisture. Consider using a freshly opened bottle or drying the catalyst before use. For instance, zinc acetate can form hydrates which might affect its activity.

  • Incorrect Stoichiometry:

    • Solution: Carefully verify the molar ratios of the reactants. An excess of 2-aminoethanol is often used to drive the reaction to completion. For the cobalt-catalyzed synthesis, a molar ratio of isophthalonitrile to 2-aminoethanol of approximately 1:5.2 has been reported.[2]

  • Suboptimal Reaction Temperature:

    • Solution: The reaction temperature is a critical parameter. For the cobalt-catalyzed method, a temperature of 110 °C is recommended for conventional heating.[2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures might lead to side product formation or decomposition.

  • Insufficient Reaction Time:

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, extend the heating period. For the cobalt-catalyzed synthesis, a reaction time of 10 hours is suggested with conventional heating.[2] Microwave irradiation can significantly shorten the reaction time to as little as 8 minutes at 110 °C.[2]

  • Inefficient Removal of Ammonia Byproduct:

    • Solution: The reaction of nitriles with amino alcohols generates ammonia as a byproduct. The accumulation of ammonia can inhibit the reaction. Ensure the reaction is conducted in a system that allows for the removal of volatile byproducts, for example, by performing the reaction in an open or vented flask within a fume hood.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Side Products and Mitigation Strategies:

  • Mono-substituted Intermediate (3-(4,5-dihydro-2-oxazolyl)benzonitrile): This is a common byproduct where only one of the nitrile groups has reacted.

    • Mitigation:

      • Increase the molar excess of 2-aminoethanol.

      • Extend the reaction time to ensure the second cyclization occurs.

      • Optimize the catalyst loading, as insufficient catalyst may lead to incomplete reaction.

  • Hydrolysis Products: The oxazoline rings can be susceptible to hydrolysis, especially during aqueous work-up, leading to the formation of amido-alcohols.

    • Mitigation:

      • Use anhydrous solvents and reagents if possible.

      • Minimize contact with water during the work-up procedure. If an aqueous wash is necessary, use it quickly and at a low temperature.

  • Polymeric Byproducts: Under certain conditions, polymerization of the starting materials or intermediates can occur.

    • Mitigation:

      • Maintain careful control over the reaction temperature.

      • Ensure proper stirring to avoid localized overheating.

Issue 3: Difficulty in Product Purification

Purification Strategies:

  • Column Chromatography: This is the most commonly reported method for purifying this compound.[2]

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A gradient of ethyl acetate in a nonpolar solvent like hexane or petroleum ether is often effective. Start with a low polarity eluent to remove nonpolar impurities and gradually increase the polarity to elute the product. The mono-substituted intermediate, being more polar than the starting dinitrile but less polar than the desired bis-oxazoline, will elute at an intermediate polarity. The optimal eluent composition should be determined by TLC analysis.

  • Recrystallization: This can be an effective method for obtaining highly pure product, especially after initial purification by column chromatography.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures of solvents like ethyl acetate/hexane. The choice of solvent will depend on the impurity profile of the crude product.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterConventional HeatingMicrowave Irradiation
Catalyst System Co(NO₃)₂ / SulfurCo(NO₃)₂ / Sulfur
Isophthalonitrile (mmol) 0.50.5
2-Aminoethanol (mmol) 2.62.6
Co(NO₃)₂ (mmol) 0.020.02
Sulfur (mmol) 0.050.05
Temperature (°C) 110110
Reaction Time 10 hours8 minutes
Reference [2][2]

Experimental Protocols

Key Experiment: Synthesis of this compound using a Cobalt/Sulfur Catalyst System[2]

Materials:

  • Isophthalonitrile

  • 2-Aminoethanol

  • Cobalt (II) nitrate (Co(NO₃)₂)

  • Sulfur

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add isophthalonitrile (0.5 mmol), 2-aminoethanol (2.6 mmol, 0.159 g), cobalt (II) nitrate (0.02 mmol, 0.036 g), and sulfur (0.05 mmol, 0.0016 g).

  • Stir the mixture at 110 °C for 10 hours (for microwave irradiation, heat at 110 °C and 800 W for 8 minutes).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add ethyl acetate (6 mL) to the reaction mixture.

  • Separate the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the pure product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: Isophthalonitrile 2-Aminoethanol Co(NO3)2, Sulfur heat Heat Mixture (Conventional or Microwave) reactants->heat Stir monitor Monitor by TLC heat->monitor Periodically monitor->heat Incomplete cool Cool to RT monitor->cool Complete add_ea Add Ethyl Acetate cool->add_ea filter Filter to Remove Catalyst add_ea->filter concentrate Concentrate Filtrate filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions Potential Solutions start Low or No Product Yield check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_catalyst Assess Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Temperature and Time start->check_conditions check_byproduct_removal Ensure NH3 Byproduct Removal start->check_byproduct_removal sol_reactants Use Pure Reactants Adjust Stoichiometry check_reactants->sol_reactants sol_catalyst Use Fresh/Dry Catalyst Optimize Loading check_catalyst->sol_catalyst sol_conditions Optimize Temperature Increase Reaction Time check_conditions->sol_conditions sol_byproduct Improve Ventilation/ Venting of Reaction check_byproduct_removal->sol_byproduct

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities originate from the starting materials and potential side reactions. These can include:

  • Unreacted Starting Materials: Isophthalonitrile and 2-aminoethanol.

  • Mono-oxazoline Intermediate: The product of a partial reaction where only one nitrile group has cyclized.[1]

  • Catalyst Residues: Depending on the synthetic route, residual catalysts such as cobalt or zinc salts may be present.[1]

  • By-products: Ammonia is a common by-product that should be removed.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization.

  • Silica Gel Column Chromatography: This is an effective method for separating the desired bis-oxazoline from the mono-oxazoline intermediate and other less polar or more polar impurities.[1]

  • Recrystallization: This technique is useful for removing smaller amounts of impurities and for obtaining a highly crystalline final product, which can be important for subsequent reactions or material science applications.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is typically a white to light yellow crystalline powder. Its melting point is reported to be in the range of 147-151 °C.[2] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • Gas Chromatography (GC): Provides quantitative information on the purity of the sample. Commercial suppliers often specify purity as ≥98% by GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point within the expected range is a good indicator of high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Premature crystallization during hot filtration.- Test a range of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.- Ensure the crystallization mixture is cooled for an adequate amount of time, potentially in an ice bath.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- Supersaturation is too high, leading to rapid precipitation rather than crystal growth.- Perform a pre-purification step, such as washing the crude product with a solvent in which the impurities are soluble but the product is not.- Attempt to crystallize from a more dilute solution or cool the solution more slowly to encourage crystal formation. Seeding with a small crystal of pure product can also be beneficial.
Colored Impurities in Final Product - Incomplete reaction or side reactions during synthesis.- Residual colored impurities from starting materials.- Consider a charcoal treatment during the recrystallization process to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Yield - Product is too soluble in the eluent and elutes too quickly.- Product is not eluting from the column.- Improper column packing leading to channeling.- Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high.- Gradually increase the polarity of the solvent system.- Ensure the silica gel is packed uniformly without air bubbles or cracks.
Co-elution of Impurities - Similar polarity of the product and impurities.- Overloading the column.- Use a shallower solvent gradient or try a different solvent system. A longer column may also improve separation.- Reduce the amount of crude material loaded onto the column.
Product Streaking on TLC - Compound may be slightly acidic or basic.- Sample is not fully dissolved when loaded.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for the purification of crude this compound containing significant amounts of mono-oxazoline and other impurities.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Eluent Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

    • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is to be used.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity or for removing colored impurities.

1. Materials and Equipment:

  • Partially purified this compound

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

2. Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of the crude product in various solvents to find the most suitable one.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a pre-heated funnel to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization

Purification_Troubleshooting start Crude Product Analysis (TLC, NMR) impurity_check Are impurities present? start->impurity_check major_impurities Major Impurities Present (e.g., mono-oxazoline) impurity_check->major_impurities Yes pure_product Pure Product (>98%) impurity_check->pure_product No minor_impurities Minor Impurities or Color Present major_impurities->minor_impurities No column_chromatography Perform Silica Gel Column Chromatography major_impurities->column_chromatography Yes recrystallization Perform Recrystallization minor_impurities->recrystallization Yes purity_analysis Assess Purity (TLC, GC, MP) column_chromatography->purity_analysis recrystallization->purity_analysis purity_analysis->pure_product Purity Met repurify Purity not met purity_analysis->repurify Purity Not Met repurify->column_chromatography Re-purify

Caption: Troubleshooting workflow for the purification of this compound.

References

managing side reactions during polymerization with bisoxazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polymerization reactions involving bisoxazoline (BOX) ligands and catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered during polymerization with bisoxazoline catalysts?

A1: Researchers often face challenges such as loss of enantioselectivity, broad or unexpected molecular weight distributions, catalyst deactivation and leaching, and gel formation. These issues can arise from impurities in reagents, suboptimal reaction conditions, or inherent reactivity of the monomers and catalysts.

Q2: How can I improve the enantioselectivity of my polymerization?

A2: Low enantioselectivity can be due to several factors. Ensure the chiral purity of your bisoxazoline ligand is high. The choice of metal precursor and counter-ion can significantly influence the stereochemical outcome.[1][2] Additionally, reaction temperature and solvent polarity play a crucial role; systematic screening of these parameters is recommended. Modifying the ligand structure, for instance by using "side arm" modified bisoxazoline (SaBOX) ligands, has been shown to enhance enantioselectivity by creating a more defined chiral pocket around the metal center.[3]

Q3: My polymer has a broader molecular weight distribution than expected. What could be the cause?

A3: A broad molecular weight distribution (MWD) can result from several factors including slow initiation, chain transfer reactions, or the presence of impurities that act as alternative initiating or terminating agents. The shape and breadth of the MWD can be controlled by temporally regulating the initiation step or through the metered addition of chain transfer agents during the polymerization.[4][5] It is also crucial to ensure stringent anhydrous conditions and high purity of monomers and solvents to prevent unwanted side reactions.[6]

Q4: What are the signs of catalyst deactivation, and how can it be prevented?

A4: Catalyst deactivation can manifest as a decrease in polymerization rate over time or incomplete monomer conversion. Deactivation can occur through thermal degradation, reaction with impurities, or changes in the metal's oxidation state.[7][8] To prevent deactivation, ensure all reagents and solvents are thoroughly purified and degassed. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical. For heterogeneous systems, catalyst leaching can also be a problem.[9][10] Immobilizing the catalyst on a solid support can mitigate leaching and facilitate reuse.[11]

Q5: How can I avoid gel formation in my polymerization reaction?

A5: Gel formation is often due to excessive cross-linking, especially when using multifunctional monomers or in hyperbranched polymer synthesis.[12] Strategies to prevent gelation include reducing the monomer concentration, lowering the reaction temperature, or choosing a solvent that can better solvate the growing polymer chains.[12] In some cases, adding a chain-capping agent can limit the molecular weight and prevent the formation of an infinite network.[13]

Troubleshooting Guides

Issue 1: Low Enantioselectivity

This guide provides a systematic approach to troubleshooting and improving the enantioselectivity of your polymerization.

Troubleshooting Workflow

start Low Enantioselectivity Observed ligand_purity Verify Ligand Purity (>99% ee) start->ligand_purity metal_source Screen Metal Precursors & Counter-ions ligand_purity->metal_source If purity is high conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) metal_source->conditions ligand_mod Consider Ligand Modification (e.g., SaBOX) conditions->ligand_mod If still low success High Enantioselectivity Achieved conditions->success If improved ligand_mod->success

Caption: Troubleshooting workflow for low enantioselectivity.

Experimental Protocols

  • Ligand Purity Verification:

    • Analyze the bisoxazoline ligand using chiral HPLC or NMR with a chiral shift reagent.

    • Compare the enantiomeric excess (ee) to the supplier's specification or to a known standard.

    • If purity is low, recrystallize or purify by column chromatography.

  • Screening of Metal Precursors and Reaction Conditions:

    • A systematic approach to screening is crucial. The table below provides a starting point for optimizing your reaction.

ParameterVariation 1Variation 2Variation 3Rationale
Metal Precursor Cu(OTf)₂Cu(SbF₆)₂NiCl₂The Lewis acidity and coordination geometry of the metal center are critical for stereocontrol.[14]
Solvent DichloromethaneTolueneTHFSolvent polarity can influence the catalyst-substrate complex and the transition state geometry.[15]
Temperature -78 °C0 °CRoom Temp.Lower temperatures often lead to higher enantioselectivity by reducing the kinetic energy of the system.
Concentration 0.1 M0.5 M1.0 MConcentration can affect the aggregation state of the catalyst and the rate of side reactions.
Issue 2: Poor Control Over Molecular Weight Distribution

This guide addresses issues related to broad or bimodal molecular weight distributions.

Logical Relationship Diagram

start Broad/Bimodal MWD impurities Check for Impurities (Monomer, Solvent, Initiator) start->impurities initiation Analyze Initiation Kinetics impurities->initiation If pure chain_transfer Investigate Chain Transfer initiation->chain_transfer metered_addition Implement Metered Addition of Initiator/CTA initiation->metered_addition If slow chain_transfer->metered_addition If significant success Controlled MWD Achieved metered_addition->success start Decreased Catalytic Activity check_inert Verify Inert Atmosphere (O₂, H₂O levels) start->check_inert reagent_purity Re-evaluate Reagent Purity check_inert->reagent_purity If atmosphere is inert leaching_test Perform Catalyst Leaching Test (for heterogeneous systems) reagent_purity->leaching_test regeneration Attempt Catalyst Regeneration reagent_purity->regeneration If reagents are pure immobilization Optimize Catalyst Immobilization leaching_test->immobilization If leaching is detected success Restored Catalytic Activity immobilization->success regeneration->success

References

Technical Support Center: Optimizing Catalysis with Bisoxazoline Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalysis with bisoxazoline (BOX) complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you might face during your catalytic reactions using bisoxazoline complexes. Follow the logical workflow to diagnose and resolve these issues.

Problem 1: Low or No Product Yield

Initial Checks:

  • Reagent Purity: Are all your starting materials, including substrates and solvents, pure and anhydrous? Impurities can poison the catalyst.

  • Inert Atmosphere: Was the reaction set up under strictly anhydrous and anaerobic conditions? BOX-metal complexes can be sensitive to air and moisture.[1]

  • Catalyst Formation: Did you observe the characteristic color change when preparing the catalyst in situ, indicating complex formation?[1]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low/No Yield check_conditions Verify Inert Atmosphere & Anhydrous Conditions start->check_conditions check_reagents Confirm Reagent Purity & Stoichiometry check_conditions->check_reagents [ Conditions OK ] end_fail Consult Further Literature check_conditions->end_fail [ Conditions Faulty ] check_catalyst_formation Confirm Catalyst Formation check_reagents->check_catalyst_formation [ Reagents OK ] check_reagents->end_fail [ Reagents Impure ] optimize_temp Optimize Temperature optimize_catalyst Adjust Catalyst Loading & L/M Ratio optimize_temp->optimize_catalyst screen_solvents Screen Solvents optimize_catalyst->screen_solvents end_success Yield Improved screen_solvents->end_success check_catalyst_formation->optimize_temp [ Formation OK ] check_catalyst_formation->end_fail [ No Formation ] LowEEWorkflow start Low Enantioselectivity check_ligand Verify Ligand Enantiopurity start->check_ligand check_metal Check Metal Source & Counterion check_ligand->check_metal [ Ligand Pure ] end_fail Consult Further Literature check_ligand->end_fail [ Ligand Impure ] optimize_temp Optimize Temperature (Often Lower) check_metal->optimize_temp [ Metal Source OK ] check_metal->end_fail [ Wrong Metal/Counterion ] screen_ligands Screen Different BOX Ligands optimize_temp->screen_ligands screen_solvents Screen Solvents screen_ligands->screen_solvents use_additives Consider Additives screen_solvents->use_additives end_success ee Improved use_additives->end_success ExperimentalWorkflow start Start prep_catalyst Prepare Catalyst: Ligand + Metal Salt in Anhydrous Solvent start->prep_catalyst cool_reaction Cool Reaction Mixture to Desired Temperature prep_catalyst->cool_reaction add_substrates Add Substrates cool_reaction->add_substrates monitor_reaction Monitor Reaction (TLC, GC, LC) add_substrates->monitor_reaction quench Quench Reaction monitor_reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product (Column Chromatography) workup->purify analyze Characterize Product & Determine ee (Chiral HPLC/GC) purify->analyze end End analyze->end

References

addressing stability issues of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene under specific conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Unexpected reaction outcomes or low yield when using 1,3-PBO.

  • Question: My reaction with 1,3-PBO is giving unexpected side products or a lower yield than anticipated. Could this be a stability issue?

    • Answer: Yes, the stability of 1,3-PBO is critical to its reactivity. The oxazoline rings can be susceptible to hydrolysis under certain conditions, leading to ring-opening and the formation of inactive species. This is particularly relevant in the presence of acidic protons and water, even in trace amounts. Elevated temperatures can also accelerate degradation. We recommend verifying the anhydrous nature of your reaction conditions and the purity of your 1,3-PBO starting material.

  • Question: I am observing a change in the physical appearance of my 1,3-PBO (e.g., discoloration, clumping). Is it still usable?

    • Answer: A change in physical appearance can indicate degradation or contamination. 1,3-PBO is typically a white to light yellow powder or crystal.[1] Any significant deviation from this could suggest instability. It is advisable to re-analyze the material for purity before use. Proper storage in a cool, dry place in a tightly sealed container is crucial to maintain its integrity.[2]

  • Question: How can I confirm if 1,3-PBO is degrading in my experimental setup?

    • Answer: You can monitor the stability of 1,3-PBO in your reaction mixture over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[3] A decrease in the peak corresponding to 1,3-PBO and the appearance of new peaks would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the ring-opening of the oxazoline moiety.

Frequently Asked Questions (FAQs)

General Stability

  • What is the general stability of the oxazoline ring in 1,3-PBO?

    • The 2-oxazoline ring is generally a stable heterocyclic system. It is resistant to nucleophiles, bases, radicals, and weak acids.[4] However, it is susceptible to hydrolysis under strong acidic conditions, which leads to ring cleavage.

pH Stability

  • Under what pH conditions is 1,3-PBO unstable?

    • 1,3-PBO is most susceptible to degradation under acidic conditions. The hydrolysis of the oxazoline ring is catalyzed by acid. The rate of hydrolysis increases with decreasing pH. While stable in neutral and weakly basic conditions, prolonged exposure to strong bases may also lead to degradation, although this is generally slower than acid-catalyzed hydrolysis.

Temperature Stability

  • What is the thermal stability of 1,3-PBO?

    • 1,3-PBO has a melting point in the range of 146-151 °C.[1] While it is relatively stable at room temperature, elevated temperatures, especially in the presence of moisture or acidic/basic reagents, can promote degradation. In the context of polymerization or cross-linking reactions, 1,3-PBO is designed to react at elevated temperatures.[5]

Photostability

  • Is 1,3-PBO sensitive to light?

    • There is limited specific data on the photostability of 1,3-PBO. However, as with many organic compounds, prolonged exposure to UV light could potentially lead to degradation. For critical applications, it is recommended to handle and store the compound in a manner that protects it from light, for instance, by using amber vials or storing it in the dark.

Storage and Handling

  • What are the recommended storage and handling conditions for 1,3-PBO?

    • To ensure stability, 1,3-PBO should be stored in a cool, dry place in a tightly sealed container to protect it from moisture and atmospheric contaminants.[2] It is also advisable to avoid breathing the dust and to prevent contact with skin and eyes. For long-term storage, refrigeration at -20°C is recommended.[2]

Summary of 1,3-PBO Stability

ConditionExpected StabilityRecommendations
Acidic pH (pH < 7) Potentially UnstableAvoid acidic conditions where possible. If necessary, use the shortest possible reaction times and lowest effective temperatures.
Neutral pH (pH ≈ 7) Generally StableSuitable for most applications.
Basic pH (pH > 7) Generally StableMore stable than in acidic conditions, but prolonged exposure to strong bases should be avoided.
Elevated Temperature Stability DecreasesUse the lowest feasible temperature for your application. Monitor for degradation if high temperatures are required.
UV/Visible Light Potential for DegradationStore in a dark place or use amber-colored containers. Minimize exposure to light during experiments.
Moisture/Humidity Unstable in the presence of acid/baseStore in a desiccator or under an inert atmosphere. Use anhydrous solvents and reagents.

Experimental Protocols

Protocol for Assessing the Hydrolytic Stability of 1,3-PBO

This protocol is adapted from methods used for monitoring the hydrolysis of poly(2-oxazoline)s and can be applied to assess the stability of 1,3-PBO under specific acidic conditions.[6]

1. Materials and Equipment:

  • This compound (1,3-PBO)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (ACN))

  • Hydrochloric acid (HCl) solution of known concentration

  • Sodium hydroxide (NaOH) solution for quenching

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Reaction vials with septa

  • Thermostatted reaction block or oil bath

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1,3-PBO in the chosen anhydrous solvent (e.g., 10 mg/mL in THF).

  • Reaction Setup: In a series of reaction vials, add a specific volume of the 1,3-PBO stock solution.

  • Initiation of Hydrolysis: To each vial, add a predetermined amount of the HCl solution to achieve the desired final acid concentration and reaction volume. Ensure thorough mixing.

  • Incubation: Place the vials in a thermostatted reaction block or oil bath set to the desired temperature (e.g., 50 °C, 70 °C, 90 °C). Start a timer for each vial.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heat source.

  • Quenching: Immediately quench the reaction by adding a sufficient amount of NaOH solution to neutralize the acid.

  • Sample Preparation for Analysis:

    • For HPLC: Dilute an aliquot of the quenched reaction mixture with the mobile phase to a suitable concentration for analysis. Filter the sample through a 0.22 µm syringe filter before injection.

    • For NMR: Remove the solvent in vacuo and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Analysis:

    • HPLC: Inject the prepared sample into the HPLC system. Monitor the disappearance of the 1,3-PBO peak and the appearance of any degradation product peaks. Quantify the amount of remaining 1,3-PBO at each time point.

    • NMR: Acquire a proton NMR spectrum. Look for the disappearance of the characteristic signals of the oxazoline ring protons and the appearance of new signals corresponding to the ring-opened product (e.g., ester and amide protons).

3. Data Analysis:

  • Plot the concentration of 1,3-PBO as a function of time for each condition (temperature and acid concentration).

  • From this data, you can determine the rate of degradation under the tested conditions.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome check_purity Check Purity of 1,3-PBO (e.g., NMR, HPLC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_conditions Review Experimental Conditions is_acidic Are Acidic Reagents or Byproducts Present? check_conditions->is_acidic is_pure->check_conditions Yes purify Purify 1,3-PBO or Use a New Batch is_pure->purify No is_aqueous Is Water Present (Solvent, Reagents, Atmosphere)? is_acidic->is_aqueous No neutralize Neutralize or Buffer Reaction. Consider Alternative Catalysts. is_acidic->neutralize Yes is_hot Is Temperature Elevated? is_aqueous->is_hot No dry_reagents Use Anhydrous Solvents/Reagents. Run Under Inert Atmosphere. is_aqueous->dry_reagents Yes lower_temp Lower Reaction Temperature. Monitor for Degradation. is_hot->lower_temp Yes end_bad Consult Further Literature or Technical Support is_hot->end_bad No purify->check_purity end_good Problem Likely Resolved neutralize->end_good dry_reagents->end_good lower_temp->end_good

Caption: Troubleshooting workflow for stability issues with 1,3-PBO.

Degradation_Pathway cluster_1 Acid-Catalyzed Hydrolysis PBO This compound (1,3-PBO) N O Intermediate Protonated Intermediate N-H+ O PBO->Intermediate Protonation Product Ring-Opened Product (Ester-Amide) NH-C=O O-C=O Intermediate->Product Nucleophilic attack by H2O reagents + H2O, H+

Caption: Proposed degradation pathway of 1,3-PBO via acid-catalyzed hydrolysis.

References

Technical Support Center: Troubleshooting Enantioselectivity with Bisoxazoline (BOX) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Catalysis using Bisoxazoline (BOX) Ligands. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, with a specific focus on troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and provides systematic guides to troubleshoot reactions exhibiting low enantioselectivity.

Q1: My reaction shows high conversion but the enantiomeric excess (% ee) is significantly lower than reported in the literature. What should I check first?

A1: Before investigating the chemical aspects of the reaction, it is crucial to first rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

  • Key Validation Parameters:

    • Resolution (Rs): Ensure baseline separation between the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

    • Accuracy: Confirm that the measured % ee of a known standard or a racemic mixture (which should be 50:50) is correct.

    • Precision: Repeated measurements of the same sample should yield consistent results with a low relative standard deviation (RSD), typically <2%.

    • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is assuming equal response factors for both enantiomers.

Q2: I've validated my analytical method, but the % ee is still low and inconsistent between runs. What is the next logical step?

A2: The next step is to scrutinize the purity and quality of all your reagents, solvents, and the catalyst itself. Asymmetric reactions are notoriously sensitive to trace impurities.

  • Checklist for Reagents and Catalyst:

    • Ligand Purity: The enantiomeric and chemical purity of the BOX ligand is paramount. Even small amounts of the opposite enantiomer will directly decrease the final % ee. Impurities from the synthesis can also interfere with the reaction.

      • Solution: Re-purify the ligand by recrystallization or column chromatography. Verify its purity by NMR and its enantiopurity by chiral HPLC.

    • Metal Precursor Quality: The metal salt used to form the catalyst must be of high purity. Different counter-ions or residual impurities can alter the catalyst's electronic and steric properties.

      • Solution: Use a fresh, high-purity metal precursor from a reliable vendor.

    • Substrate Purity: Impurities in the starting material can act as catalyst poisons or undergo non-selective background reactions.

      • Solution: Purify the substrate by recrystallization, distillation, or column chromatography.

    • Solvent Quality: Use anhydrous, peroxide-free, and high-purity solvents. Water or other protic impurities can interfere with the catalyst.

      • Solution: Use freshly distilled solvents or commercially available anhydrous grades.

Q3: My ligand and reagents are pure, but the enantioselectivity remains poor. What reaction parameters should I investigate?

A3: Once reagent and catalyst purity are confirmed, the focus should shift to optimizing the reaction conditions.

  • Key Reaction Parameters:

    • Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[1]

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the catalyst-substrate complex and, therefore, the enantioselectivity.[2]

    • Ligand-to-Metal Ratio: An incorrect stoichiometry can lead to the formation of different catalytic species, some of which may be less selective or inactive.

    • Catalyst Loading: While higher catalyst loading might increase the reaction rate, it can sometimes lead to lower enantioselectivity due to the formation of aggregates or side reactions.

    • Concentration: Reactant concentration can affect reaction rates and, in some cases, selectivity.

Q4: How does the structure of the BOX ligand affect enantioselectivity?

A4: The substituents on the oxazoline rings play a crucial role in creating the chiral environment around the metal center. Generally, sterically more demanding substituents lead to higher enantioselectivities by more effectively blocking one face of the coordinated substrate.[3] For example, in many reactions, a tert-butyl substituted BOX ligand (tBu-Box) provides higher enantioselectivity than an isopropyl (iPr-Box) or phenyl (Ph-Box) substituted ligand.[3] However, the optimal ligand is also dependent on the specific substrates and reaction conditions, so a screening of different BOX ligands is often necessary.[3]

Troubleshooting Workflow

When faced with low enantioselectivity, a systematic approach is crucial. The following workflow illustrates the logical steps for troubleshooting.

TroubleshootingWorkflow start_node Start: Low Enantioselectivity Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start_node->step1 Begin Troubleshooting step_node step_node check_node check_node action_node action_node end_node Resolution: High Enantioselectivity Achieved check1 Method Validated? step1->check1 step2 Step 2: Scrutinize Reagents & Catalyst check1->step2  Yes   action1 - Check Resolution (Rs > 1.5) - Verify Accuracy & Precision - Confirm Linearity check1->action1 No check2 All Components Pure? step2->check2 action1->step1 Re-validate step3 Step 3: Evaluate Reaction Conditions check2->step3  Yes   action2 - Re-purify Ligand & Substrate - Use High-Purity Metal Salt - Use Anhydrous Solvent check2->action2 No check3 Conditions Optimized? step3->check3 action2->step2 Re-purify check3->end_node  Yes   action3 - Screen Temperature (try lower temp.) - Screen Solvents - Optimize Ligand/Metal Ratio - Vary Concentration check3->action3 No action3->step3 Optimize

Caption: A logical workflow for troubleshooting low enantioselectivity.

Data Presentation: Factors Influencing Enantioselectivity

The following tables summarize quantitative data on how different parameters can affect the outcome of asymmetric reactions using BOX ligands.

Table 1: Effect of Ligand Substituent on Enantioselectivity in a Cu-Catalyzed Diels-Alder Reaction

Reaction: Cycloaddition of N-acryloyl-2-oxazolidinone with cyclopentadiene.

Ligand (R group)Metal CatalystTemperature (°C)SolventEndo/Exo Ratio% ee (Endo)Reference
Phenyl (Ph-Box)Cu(OTf)₂-78CH₂Cl₂>99:198[3]
tert-Butyl (tBu-Box)Cu(OTf)₂-78CH₂Cl₂>99:1>99[3]
Isopropyl (iPr-Box)Cu(OTf)₂-78CH₂Cl₂>99:191[3]

Table 2: Effect of Temperature on Enantioselectivity in a Ni-Catalyzed C-H Amination

Reaction: Intramolecular amination of 4-aryl-2-methyl-2-azidopentanes.

EntryTemperature (°C)Time (h)Yield (%)% eeReference
160486528
240722233

Table 3: Effect of Solvent on Enantioselectivity in a Pd-Catalyzed Dearomative [3+2] Cycloaddition

Reaction: Stereodivergent synthesis of tetrahydrofuroindoles.

LigandSolventDiastereomeric Ratio (dr)% ee (major diastereomer)Reference
PHOXToluene87:13 to >95:570-88[2]
PHOXAcetonitrile78:22 to 93:786-98[2]

Stereochemical Induction Model

The high levels of enantioselectivity observed with chiral BOX ligands are generally explained by a square-planar model of the catalyst-substrate complex. The bulky substituents on the oxazoline rings create a well-defined chiral pocket that effectively blocks one face of the coordinated substrate, directing the attack of the incoming reagent to the opposite, less sterically hindered face.

Caption: Logical flow of the proposed stereochemical induction model.[3]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of a common BOX ligand and a typical catalytic reaction.

Protocol 1: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) (tBu-BOX)

This procedure is adapted from a multi-step synthesis. This specific protocol details the cyclization step to form the bis(oxazoline) rings.

A. (−)-(S,S)-N,N'-Bis(1-hydroxymethyl-2,2-dimethylpropyl)-2,2-dimethyl-malonamide:

  • An oven-dried 250 mL, 3-necked round-bottom flask equipped with a stirring bar and two 50 mL pressure-equalizing addition funnels is purged with nitrogen.

  • Charge the flask with (L)-tert-leucinol (prepared from L-tert-leucine).

  • The flask is immersed in an ice bath at 0 °C and triethylamine is added dropwise via the first addition funnel.

  • 2,2-Dimethylpropanedioyl dichloride in dry dichloromethane is then added dropwise over 25 minutes via the second addition funnel.

  • The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 45 minutes.

  • The resulting precipitate is dissolved by the addition of dry dichloromethane.

  • Aqueous HCl (1 N) is added, the aqueous layer is separated and extracted with dichloromethane.

  • The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is recrystallized from ethyl acetate to yield the pure diol intermediate.

B. (−)-(S,S)-Bis(4-tert-butyloxazoline):

  • An oven-dried 500 mL, 2-necked round-bottom flask equipped with a stirring bar and a 50 mL pressure-equalizing addition funnel is purged with nitrogen.

  • The flask is charged with the diol from the previous step, 4-dimethylaminopyridine (DMAP), and dry dichloromethane.

  • The flask is immersed in a water bath at room temperature, and triethylamine is added slowly via syringe.

  • Tosyl chloride, dissolved in dry dichloromethane, is added dropwise over 30 minutes via the addition funnel.

  • The reaction mixture is stirred for an additional 27 hours at room temperature.

  • The reaction is quenched with saturated NH₄Cl solution followed by water.

  • The aqueous layer is separated and extracted with dichloromethane, and the combined organic layers are dried over MgSO₄.

  • The organic solution is filtered and concentrated under vacuum.

  • The oily residue is treated with hot pentane and decanted. This is repeated three times, and the combined pentane layers are concentrated to yield the final tBu-BOX ligand as a colorless oil.

Protocol 2: General Procedure for a Copper-Catalyzed Asymmetric Diels-Alder Reaction [3]

  • To a solution of the chiral bisoxazoline ligand (e.g., tBu-Box, 0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added copper(II) triflate (0.10 mmol).

  • The resulting mixture is stirred for 1-4 hours, during which time the color changes to a clear blue or green solution, indicating the formation of the catalyst complex.

  • The solution is then cooled to the desired temperature (e.g., -78 °C) in a suitable cooling bath.

  • The dienophile (1.0 mmol) is added to the cooled catalyst solution.

  • After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise over a period of 5-10 minutes.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature and extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

References

Technical Support Center: Strategies for Controlling Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control and characterize the degree of crosslinking in polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to control the degree of crosslinking in my polymer system?

A1: The degree of crosslinking, or crosslink density, is a critical parameter that dictates the mechanical, thermal, and swelling properties of a polymer network.[1] You can control it by carefully adjusting several key reaction parameters:

  • Crosslinking Agent Concentration: This is the most direct method. Increasing the concentration of the crosslinking agent generally leads to a higher crosslink density, resulting in a more rigid and less swollen polymer network.[2][3]

  • Monomer to Polymer Concentration: A higher initial concentration of the polymer or monomer in the precursor solution can lead to a denser network upon crosslinking.[4][5]

  • Reaction Temperature and Time: For chemical crosslinking, temperature and reaction time significantly influence the extent of the reaction.[2] Higher temperatures and longer curing times typically increase the degree of crosslinking, up to a certain point.[6]

  • Initiator Concentration (for Free-Radical Polymerization): In systems like photopolymerized hydrogels, the initiator concentration is crucial. Too little can result in an incomplete reaction, while too much can cause rapid surface polymerization that obstructs uniform crosslinking.[4]

  • Radiation Dose (for Radiation-Induced Crosslinking): For methods using UV, gamma, or electron beam radiation, the total dose is directly proportional to the formation of crosslinks.[7]

Q2: My polymer isn't forming a stable gel; it remains a viscous liquid. What's going wrong?

A2: Failure to form a gel is a common issue that typically points to insufficient crosslinking.[8] Here are several potential causes and solutions:

  • Incorrect Stoichiometry: An improper ratio of monomer/polymer functional groups to crosslinker functional groups is a frequent cause.[9] Carefully recalculate and ensure the precise measurement of all components.

  • Low Initiator/Catalyst Concentration: The initiator or catalyst may be insufficient to effectively start the polymerization/crosslinking reaction.[8] Try moderately increasing its concentration.

  • Presence of Inhibitors: Oxygen is a well-known inhibitor of free-radical polymerization.[4] Ensure your reaction is properly deoxygenated by purging with an inert gas like nitrogen or argon. Other impurities in monomers or solvents can also act as scavengers.[10]

  • Suboptimal Reaction Conditions: The temperature may be too low for the initiator to decompose efficiently, or the reaction time may be too short.[11] Consult the technical data for your specific initiator system to ensure you are using the optimal temperature range and allow for a longer reaction time.

  • Incorrect pH: For some crosslinking chemistries, the pH of the reaction medium is critical. For example, glutaraldehyde crosslinking of gelatin is more effective at a slightly acidic pH (4-5), while MBA crosslinking can be more effective in alkaline conditions.[8][11]

Q3: My crosslinked hydrogels are too brittle and fracture easily. How can I improve their flexibility?

A3: Brittleness in crosslinked polymers is typically a sign of excessively high crosslink density, which restricts polymer chain mobility.[7][12] To increase flexibility, you need to reduce the crosslink density.

  • Decrease Crosslinker Concentration: This is the most effective approach. Systematically lower the molar ratio of the crosslinker relative to the monomer.[13]

  • Incorporate a Long-Chain Monomer: Introducing a co-monomer with a longer, more flexible chain between reactive groups can increase the average molecular weight between crosslinks, enhancing elasticity.

  • Reduce Overall Polymer Concentration: Lowering the initial concentration of the polymer in the precursor solution can lead to a less dense network with greater flexibility.[4]

Q4: I'm observing significant batch-to-batch variability in my hydrogel's swelling and mechanical properties. How can I improve consistency?

A4: Inconsistent results are often due to minor, uncontrolled variations in the experimental protocol.[13] To improve reproducibility, standardize every step of the process:

  • Precise Control of Synthesis Parameters: Meticulously control all parameters listed in Q1, including concentrations, temperature, and reaction time. Ensure all components are fully dissolved and the solution is homogenous before initiating polymerization.[13]

  • Consistent Environmental Conditions: Factors like ambient temperature and humidity can affect reaction kinetics. Perform your experiments in a controlled environment.

  • Standardized Post-Processing: Ensure washing and drying steps are identical for all samples. Wash hydrogels extensively to remove unreacted components, and dry them to a constant weight under consistent conditions (e.g., vacuum oven at a set temperature).[9]

  • Uniform Sample Preparation: When preparing samples for testing (e.g., swelling or mechanical analysis), ensure they have consistent shapes and dimensions.

Troubleshooting Guides

Problem: Low or Inefficient Crosslinking

This workflow helps diagnose common causes of poor gel formation or weak mechanical properties.

G start Start: Poor Hydrogel Crosslinking q1 Verify Stoichiometry (Monomer:Crosslinker Ratio) start->q1 q2 Check Initiator/Catalyst System & Concentration q1->q2 Stoichiometry Correct sol1 Solution: Recalculate and weigh components carefully. Use NMR/titration to verify functional group equivalents. q1->sol1 Incorrect q3 Evaluate Reaction Conditions (T, Time, pH) q2->q3 Initiator System OK sol2 Solution: Increase concentration. Ensure initiator is not expired. Verify it's the correct type for your system (thermal, photo). q2->sol2 Issue Found q4 Check for Inhibitors (e.g., Oxygen) q3->q4 Conditions Optimal sol3 Solution: Optimize temperature and increase reaction time. Measure and adjust pH of the precursor solution. q3->sol3 Suboptimal sol4 Solution: Deoxygenate solution by purging with N2 or Ar. Use purified monomers and solvents. q4->sol4 Inhibitors Suspected end_node Improved Crosslinking q4->end_node No Inhibitors Present sol1->q2 sol2->q3 sol3->q4 sol4->end_node

Caption: Troubleshooting workflow for low crosslinking efficiency.

Quantitative Data Summary

The degree of crosslinking directly impacts the physical properties of the polymer. The following table summarizes the typical effects of increasing crosslinker concentration on key hydrogel properties, based on data for various polymer systems.[3][14]

ParameterEffect of Increasing Crosslinker ConcentrationRationale
Degree of Crosslinking (ρc) IncreasesMore crosslinker molecules create a greater number of junctions between polymer chains.[3]
Equilibrium Swelling Ratio (Q) DecreasesA denser network restricts the mobility of polymer chains and limits the uptake of solvent.[3][15]
Tensile Strength / Modulus IncreasesThe 3D network becomes more rigid and resistant to deformation under stress.[3][7]
Mesh (Pore) Size (ξ) DecreasesThe average distance between crosslink junctions becomes smaller.[3][14]
Gel Fraction IncreasesA higher proportion of the polymer becomes incorporated into the insoluble network.[3]
Drug Release Rate DecreasesA smaller mesh size creates a more tortuous path for the drug to diffuse out of the network.[5][13]

Key Experimental Protocols

Measuring Degree of Crosslinking via Equilibrium Swelling Test

The swelling test is a common and straightforward method to indirectly assess the crosslink density.[16][17] A lower swelling ratio implies a higher degree of crosslinking.[15]

G cluster_prep Sample Preparation cluster_swell Swelling cluster_calc Calculation prep1 1. Prepare Polymer Sample (Known Geometry) prep2 2. Dry to Constant Weight in Vacuum Oven prep1->prep2 prep3 3. Record Initial Dry Mass (m_dry) prep2->prep3 swell1 4. Immerse in a Suitable Solvent prep3->swell1 swell2 5. Allow to Swell until Equilibrium (24-72h) swell1->swell2 swell3 6. Remove, Blot Surface, Record Swollen Mass (m_swollen) swell2->swell3 calc1 7. Calculate Swelling Ratio (Q) Q = (m_swollen - m_dry) / m_dry swell3->calc1 calc2 8. (Optional) Use Flory-Rehner Equation for Crosslink Density (ν) calc1->calc2

Caption: Experimental workflow for the equilibrium swelling test.

Detailed Methodology:

  • Initial Mass: Prepare several small, uniformly shaped samples of the crosslinked polymer. Dry the samples in a vacuum oven at a suitable temperature until a constant weight is achieved. Record this initial dry mass (m_dry) precisely.[9]

  • Solvent Immersion: Place each dried sample in a sealed vial containing a suitable solvent. The solvent should be a "good solvent" for the linear polymer, meaning the polymer would dissolve if it were not crosslinked.[18] Ensure the sample is fully submerged.[9]

  • Equilibrium Swelling: Allow the samples to swell at a constant temperature until they reach equilibrium. This can take anywhere from several hours to several days.[18] To check for equilibrium, periodically remove a sample, quickly blot the surface with lab tissue to remove excess solvent, and weigh it (m_swollen). Equilibrium is reached when the mass no longer changes significantly over time.[9]

  • Calculation of Swelling Ratio (Q): The mass-based swelling ratio is calculated using the formula:

    • Q = (m_swollen - m_dry) / m_dry

  • Quantitative Analysis (Optional): For a more quantitative measure of the crosslink density (ν, moles of crosslinks per unit volume), the Flory-Rehner equation can be used. This equation relates the swelling ratio to the polymer-solvent interaction parameter (χ) and the molar volume of the solvent.[9][19]

References

Navigating the Solubility Labyrinth of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO). Whether you are working on polymer synthesis, developing novel drug delivery systems, or exploring its use as a chemical intermediate, this resource offers practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to streamline your research.

Solubility Profile of this compound

1,3-PBO exhibits a range of solubilities in common laboratory solvents. While it is practically insoluble in water, it shows good solubility in several organic solvents. The following table summarizes the available quantitative and qualitative solubility data for 1,3-PBO.

SolventMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)PolaritySolubility
Water18.020.997100HighInsoluble[1][2]
Methanol32.040.79264.7HighSoluble[3]
N,N-Dimethylformamide (DMF)73.090.944153HighSoluble (implied by use in synthesis)[4]
Dimethyl Sulfoxide (DMSO)78.131.100189HighSoluble (implied by use in synthesis)
Dichloromethane (DCM)84.931.3339.6MediumExpected to be soluble
Chloroform119.381.4961.2MediumExpected to be soluble
Tetrahydrofuran (THF)72.110.88966MediumExpected to be soluble
Acetone58.080.79156MediumExpected to be soluble
Ethyl Acetate88.110.90277.1MediumExpected to be soluble

Troubleshooting Guide for Dissolution

This section addresses common problems encountered when dissolving 1,3-PBO and provides step-by-step solutions.

Q1: My 1,3-PBO is not dissolving in the chosen solvent at room temperature.

A1:

  • Increase Temperature: Gently warm the mixture. For many organic compounds, solubility increases with temperature. Use a water bath for controlled heating and monitor the temperature to avoid solvent evaporation or compound degradation.

  • Sonication: Use a sonicator bath to provide energy to break down crystal lattice forces and promote dissolution.

  • Agitation: Ensure vigorous and continuous stirring or vortexing to increase the interaction between the solute and the solvent.

  • Check Solvent Purity: Impurities in the solvent can affect its solvating power. Ensure you are using a high-purity, dry solvent.

  • Particle Size: If you have large crystals of 1,3-PBO, grinding them into a fine powder will increase the surface area and can significantly improve the rate of dissolution.

Q2: The dissolved 1,3-PBO precipitates out of solution over time or upon cooling.

A2:

  • Supersaturation: You may have created a supersaturated solution by heating. The solubility limit at the lower (storage) temperature has been exceeded. To maintain a stable solution, either store it at a slightly elevated temperature (if the compound's stability allows) or prepare a less concentrated solution.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in concentration and subsequent precipitation. Ensure your solution is stored in a tightly capped vial.

  • Co-solvent System: Consider using a co-solvent system. Adding a small amount of a better solvent (e.g., a few drops of DMF or DMSO) to a solvent where 1,3-PBO has moderate solubility can sometimes stabilize the solution.

Q3: I'm observing a color change or degradation when trying to dissolve 1,3-PBO.

A3:

  • Temperature Sensitivity: 1,3-PBO may be sensitive to high temperatures in certain solvents. Avoid excessive heating. Try dissolving at a lower temperature for a longer period with vigorous agitation.

  • Solvent Reactivity: While 1,3-PBO is generally stable, it can react with certain functional groups, especially at elevated temperatures. The oxazoline rings can undergo ring-opening reactions. Ensure your solvent is inert under the conditions used.

  • Atmospheric Moisture: 1,3-PBO is hygroscopic. The presence of water can potentially lead to hydrolysis, especially under acidic or basic conditions. Use anhydrous solvents and handle the compound in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving 1,3-PBO?

A1: The "best" solvent depends on your specific application. For preparing stock solutions, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high solvating power for a wide range of organic molecules. Methanol is also a confirmed solvent. For applications where these high-boiling point solvents are not suitable, you may need to experimentally determine the solubility in other organic solvents like dichloromethane, chloroform, or THF.

Q2: How can I determine the exact solubility of 1,3-PBO in a new solvent?

A2: A standard method is the shake-flask method. This involves adding an excess amount of 1,3-PBO to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered to remove the undissolved solid, and the concentration of 1,3-PBO in the clear filtrate is determined using an analytical technique such as UV-Vis spectroscopy or HPLC.

Q3: Are there any safety precautions I should take when handling 1,3-PBO and its solutions?

A3: Yes. Always handle 1,3-PBO in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Q4: Can I use a co-solvent to improve the solubility of 1,3-PBO?

A4: Yes, using a co-solvent can be an effective strategy. If 1,3-PBO has low solubility in your primary solvent, adding a small percentage of a solvent in which it is highly soluble (like DMF or DMSO) can significantly increase its overall solubility in the mixture. However, be mindful that the properties of the solvent mixture will be different from the individual solvents, which may affect your experiment.

Experimental Protocols & Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of 1,3-PBO in a given solvent.

G cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh excess 1,3-PBO mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (e.g., 24-48h) mix->agitate filter Filter to remove undissolved solid agitate->filter analyze Analyze filtrate concentration (e.g., HPLC, UV-Vis) filter->analyze calculate Calculate solubility (g/L or mol/L) analyze->calculate

Caption: A general workflow for the experimental determination of solubility.

Logical Troubleshooting Flow for Dissolution Issues

When encountering problems with dissolving 1,3-PBO, the following logical flow can help identify and resolve the issue.

Caption: A troubleshooting workflow for addressing dissolution problems with 1,3-PBO.

References

Technical Support Center: Reactions Involving Bisoxazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing by-products in reactions involving bisoxazoline (BOX) ligands. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and optimize their asymmetric syntheses.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with bisoxazoline ligands, presented in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Question: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) of my product is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity is a common issue that can arise from several factors. A systematic investigation is the best approach.

Troubleshooting Workflow for Low Enantioselectivity

Low_ee_Troubleshooting cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low ee Observed purity Check Purity of Ligand, Metal Salt, & Substrate start->purity conditions Evaluate Reaction Conditions (Temp., Solvent, Conc.) start->conditions catalyst_prep Review Catalyst Preparation & Handling start->catalyst_prep moisture Assess for Air/ Moisture Contamination start->moisture purify_reagents Purify starting materials (recrystallization, chromatography) purity->purify_reagents optimize_temp Lower reaction temperature conditions->optimize_temp screen_solvents Screen different solvents conditions->screen_solvents fresh_catalyst Use freshly prepared catalyst catalyst_prep->fresh_catalyst inert_atmosphere Ensure strictly anhydrous/ anaerobic conditions moisture->inert_atmosphere

Troubleshooting workflow for low enantioselectivity.

Possible Causes and Solutions:

  • Impure Ligand or Metal Precursor: The purity of the bisoxazoline ligand and the metal salt is crucial. Impurities can lead to the formation of less selective or inactive catalyst species.

    • Solution: Ensure the use of high-purity ligands and metal salts. If necessary, purify the ligand by recrystallization or chromatography.

  • Substrate Purity: Impurities in the substrate can sometimes react in a non-selective background reaction, lowering the overall ee.

    • Solution: Purify the substrate before use.

  • Reaction Temperature: Temperature can significantly influence enantioselectivity. Generally, lower temperatures lead to higher ee values as the energy difference between the diastereomeric transition states is amplified.

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Solvent Effects: The solvent can affect the geometry and stability of the active catalyst, thereby influencing enantioselectivity.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities. For example, in some Cu(II)-BOX catalyzed reactions, solvents like CH₂Cl₂ or THF are effective.

  • Air or Moisture Contamination: Many bisoxazoline-metal complexes are sensitive to air and moisture, which can lead to catalyst decomposition or the formation of less selective aqua-complexes.[1]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Incorrect Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal salt is critical for the formation of the desired active catalyst.

    • Solution: Carefully control the ligand-to-metal ratio, which is typically slightly greater than 1:1 (e.g., 1.1:1) to ensure all the metal is complexed.

Issue 2: By-product Formation

Question: My reaction is producing significant amounts of by-products alongside the desired product. How can I identify and minimize them?

Answer: By-product formation can be due to side reactions of the starting materials, product, or decomposition of the catalyst. Identifying the by-product structure is the first step toward mitigation.

Troubleshooting Workflow for By-product Formation

Byproduct_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start By-product(s) Detected identify Identify By-product (NMR, MS, etc.) start->identify diastereomer Diastereomer or Regioisomer identify->diastereomer substrate_decomp Substrate/ Product Decomposition identify->substrate_decomp ligand_decomp Ligand/ Catalyst Degradation identify->ligand_decomp side_reaction Competitive Side Reaction identify->side_reaction optimize_cond Optimize conditions (temp, solvent, ligand) diastereomer->optimize_cond shorter_time Reduce reaction time substrate_decomp->shorter_time check_purity Check reagent purity/ handling ligand_decomp->check_purity additives Consider additives to suppress side reaction side_reaction->additives

Decision tree for addressing by-product formation.

Common By-products and Mitigation Strategies:

  • Diastereomers/Regioisomers: In reactions like the Diels-Alder cycloaddition, the formation of the undesired exo isomer or other regioisomers can be an issue.

    • Mitigation: The choice of the substituent on the bisoxazoline ligand and the metal can have a profound impact on diastereoselectivity.[2] For instance, bulkier substituents like tert-butyl on the BOX ligand often enhance facial shielding, leading to higher selectivity.[1]

  • Products of Competitive Reactions:

    • Ene Reaction vs. Hetero-Diels-Alder: In some Cu(II)-BOX catalyzed reactions of glyoxylate esters with 1,3-dienes, both the hetero-Diels-Alder adduct and the ene product can form.

      • Mitigation: In some cases, the mixture of products can be treated with a mild acid to convert the ene product to the desired hetero-Diels-Alder product.

    • Dimerization of Diazo Compounds: In cyclopropanation reactions, the dimerization of the diazo compound is a common competitive side reaction.

      • Mitigation: This can often be suppressed by the slow addition of the diazo compound to the reaction mixture, keeping its instantaneous concentration low.

  • Catalyst Deactivation Products: In some Michael additions, the catalyst can be inhibited by the formation of a dihydropyran intermediate.[3]

    • Mitigation: The addition of an alcohol to the reaction can hydrolyze the inhibiting intermediate, restoring catalyst activity and preventing further side reactions.[3]

  • Oligomerization/Polymerization: Substrates with high reactivity, such as certain acrylates or styrenes, may undergo polymerization under the reaction conditions.

    • Mitigation: Lowering the reaction temperature, reducing substrate concentration, or adding a radical inhibitor (if a radical pathway is suspected) can be beneficial.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the bisoxazoline ligand? A1: The purity of the bisoxazoline ligand is of utmost importance. Even small amounts of impurities can have a detrimental effect on the enantioselectivity and overall yield of the reaction. Enantiomeric purity is also critical; any amount of the opposite enantiomer of the ligand will lead to the formation of the undesired product enantiomer, directly reducing the measured ee.

Q2: My bisoxazoline-catalyzed reaction is air-sensitive. What are the best practices for setting it up? A2: For air- and moisture-sensitive reactions, all glassware should be oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon). Solvents must be rigorously dried and degassed. The reaction should be set up using a Schlenk line or within a glovebox. Reagents should be transferred via gas-tight syringes or cannulas.

Q3: How does the choice of metal affect the reaction outcome? A3: The choice of metal is crucial as it influences the Lewis acidity, coordination geometry, and overall reactivity of the catalyst. For example, copper(II) complexes are widely used for Diels-Alder and Michael addition reactions, while zinc(II) complexes are often employed for aldol additions. The counter-ion of the metal salt (e.g., OTf⁻, SbF₆⁻) can also significantly affect the catalyst's activity and selectivity.[1]

Q4: I am having difficulty purifying my product from the catalyst and unreacted ligand. What are some effective methods? A4:

  • Aqueous Wash: A simple aqueous wash (e.g., with saturated NH₄Cl or NaHCO₃ solution) during the workup can often remove a significant portion of the metal salts.

  • Silica Gel Chromatography: This is the most common method for purification. A carefully chosen solvent system can separate the product from the ligand and other by-products. Sometimes, adding a small amount of a coordinating solvent like ethyl acetate or a base like triethylamine to the eluent can help to move the metal complex or ligand along the column.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.

Data Presentation

Table 1: Effect of Ligand and Metal Counter-ion on a Cu-BOX Catalyzed Diels-Alder Reaction (Representative data for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene)

EntryLigand (BOX)Metal SaltSolventTemp (°C)Yield (%)ee (%)
1Ph-BoxCu(OTf)₂CH₂Cl₂08590
2iPr-BoxCu(OTf)₂CH₂Cl₂08894
3tBu-BoxCu(OTf)₂CH₂Cl₂092>98
4tBu-BoxCu(SbF₆)₂CH₂Cl₂095>99[1]

Table 2: Influence of Ligand Structure in a Zn-BOX Catalyzed Aldol Reaction (Representative data for the reaction of an aldehyde with a silyl enol ether)

EntryLigand (BOX)Metal SaltSolventTemp (°C)Yield (%)ee (%)
1Ph-BoxZn(OTf)₂CH₂Cl₂-207585
2iPr-BoxZn(OTf)₂CH₂Cl₂-208092
3tBu-BoxZn(OTf)₂CH₂Cl₂-208896

Experimental Protocols

Protocol 1: In-situ Preparation of a Cu(II)-Bisoxazoline Catalyst
  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the bisoxazoline ligand (0.11 mmol).

  • Add anhydrous dichloromethane (5 mL) via syringe.

  • To this solution, add copper(II) triflate (Cu(OTf)₂) (0.10 mmol).

  • Stir the resulting mixture at room temperature for 1-4 hours. A color change to a clear blue or green solution typically indicates the formation of the complex.

  • This catalyst solution is now ready for use in the subsequent reaction.

Protocol 2: General Procedure for a Cu-BOX Catalyzed Diels-Alder Reaction
  • Prepare the Cu(II)-BOX catalyst solution as described in Protocol 1.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C) using a suitable cooling bath.

  • Add the dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) to the cold catalyst solution.

  • Stir the mixture for 10-15 minutes to allow for catalyst-substrate complex formation.

  • Add the diene (e.g., cyclopentadiene, 3.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Reaction Scheme and Key Components

Reaction_Scheme cluster_reagents Reaction Components cluster_issues Potential Issues ligand Bisoxazoline (BOX) Ligand (Chiral Source) catalyst Active Chiral Catalyst [M(BOX)]²⁺ ligand->catalyst metal Metal Salt (e.g., Cu(OTf)₂) (Lewis Acid) metal->catalyst substrate1 Substrate 1 (e.g., Dienophile) product Desired Chiral Product substrate1->product substrate2 Substrate 2 (e.g., Diene) substrate2->product solvent Anhydrous Solvent (e.g., CH₂Cl₂) solvent->catalyst catalyst->product impurities Impurities impurities->ligand impurities->metal impurities->substrate1 moisture Air / Moisture moisture->catalyst Decomposition temp_fluctuation Incorrect Temperature temp_fluctuation->product Low ee / By-products

Key components and potential issues in a typical reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral data for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene and its structural isomer, 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene. This guide provides a comprehensive analysis of their ¹H and ¹³C NMR spectra, supported by experimental protocols and data presented in a clear, comparative format.

This guide offers an objective comparison of the NMR spectral features of this compound and its para-substituted counterpart. Understanding the distinct NMR profiles of these isomers is crucial for their unambiguous identification and characterization in various research and development applications, including their use as ligands in catalysis and as building blocks in medicinal chemistry.

¹H and ¹³C NMR Spectral Data Comparison

The positioning of the oxazoline rings on the central benzene ring significantly influences the chemical environment of the protons and carbons, leading to distinct and predictable differences in their NMR spectra. The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and the alternative isomer, 1,4-Bis(4,5-dihydro-2-oxazolyl)benzene.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compoundAr-HData not available-
-CH₂- (oxazoline)Data not available-
-CH₂- (oxazoline)Data not available-
1,4-Bis(4,5-dihydro-2-oxazolyl)benzeneAr-H7.99s
-CH₂- (oxazoline)4.43t
-CH₂- (oxazoline)4.07t

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compoundC=N (oxazoline)Data not available
Ar-C (substituted)Data not available
Ar-CHData not available
-CH₂- (oxazoline)Data not available
-CH₂- (oxazoline)Data not available
1,4-Bis(4,5-dihydro-2-oxazolyl)benzeneC=N (oxazoline)Data not available
Ar-C (substituted)Data not available
Ar-CHData not available
-CH₂- (oxazoline)Data not available
-CH₂- (oxazoline)Data not available

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence with proton decoupling.

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Relationship of NMR Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of a given isomer of Bis(4,5-dihydro-2-oxazolyl)benzene.

NMR_Analysis_Workflow cluster_synthesis Isomer Synthesis cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis Isomer Target Isomer (e.g., 1,3-isomer) SamplePrep Sample Preparation (Dissolution in CDCl3) Isomer->SamplePrep Provides Sample NMR_Acquisition 1H & 13C NMR Data Acquisition SamplePrep->NMR_Acquisition Prepared Sample H_Spectrum Analyze 1H Spectrum (Chemical Shift, Multiplicity) NMR_Acquisition->H_Spectrum FID Data C_Spectrum Analyze 13C Spectrum (Chemical Shift) NMR_Acquisition->C_Spectrum FID Data Structure_Confirmation Structure Confirmation H_Spectrum->Structure_Confirmation Proton Data C_Spectrum->Structure_Confirmation Carbon Data

References

A Comparative Guide to the Catalytic Activity of Bisoxazoline Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Chiral bisoxazoline (BOX) ligands are a prominent class of C2-symmetric ligands widely employed in asymmetric catalysis.[1][2][3] Their modular nature allows for fine-tuning of steric and electronic properties, making them highly versatile for a broad range of enantioselective transformations crucial in pharmaceutical and fine chemical synthesis.[3] This guide provides a comparative overview of the catalytic activity of different BOX ligands, supported by experimental data from key asymmetric reactions.

The efficacy of a BOX ligand is significantly influenced by the substituents at the 4-position of the oxazoline rings and the nature of the linker connecting them.[1] Sterically demanding substituents generally lead to higher enantioselectivities by creating a more defined chiral environment around the metal center.[1] This comparison will focus on common BOX ligands with varying steric bulk, such as those with phenyl (Ph-BOX), tert-butyl (t-Bu-BOX), and isopropyl (i-Pr-BOX) groups, as well as the pyridine-linked PyBOX ligands.

Performance in Asymmetric Catalytic Reactions

The choice of ligand is critical and is often dependent on the specific reaction, substrates, and metal catalyst employed. Below is a summary of the performance of different BOX ligands in several widely studied asymmetric reactions.

Data Presentation: Catalytic Activity of Bisoxazoline Ligands

The following tables summarize the performance of various BOX ligands in copper-catalyzed Diels-Alder, Aldol, and Michael addition reactions.

Table 1: Copper-Catalyzed Asymmetric Diels-Alder Reaction

LigandDienophileDieneYield (%)ee (%)Reference
Ph-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene8555[1]
i-Pr-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene9078[1]
t-Bu-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene9598[1][4]
Inda-BOXN-acryloyl-2-oxazolidinoneCyclopentadiene>9096[5]

Data Summary: In the copper-catalyzed Diels-Alder reaction, a clear trend is observed where increasing the steric bulk of the substituent on the oxazoline ring leads to higher enantioselectivity. The t-Bu-BOX ligand consistently provides excellent enantiomeric excess.[1][4]

Table 2: Copper-Catalyzed Asymmetric Aldol Reaction

LigandEnol EtherAldehydeYield (%)ee (%)Reference
Ph-BOXSilyl ketene acetalBenzaldehyde8885[1]
i-Pr-BOXSilyl ketene acetalBenzaldehyde9092[1]
t-Bu-BOXSilyl ketene acetalBenzaldehyde9297[1]

Data Summary: Similar to the Diels-Alder reaction, the t-Bu-BOX ligand demonstrates superior enantioselectivity in the copper-catalyzed asymmetric aldol reaction.[1]

Table 3: Copper-Catalyzed Asymmetric Michael Addition

LigandMichael AcceptorMichael DonorYield (%)ee (%)Reference
Ph-BOXChalconeNitromethane7580[6]
i-Pr-BOXChalconeNitromethane8288[6]
t-Bu-BOXChalconeNitromethane9095[6]
PyBOX(E)-2-AzachalconesNitroalkanesup to 74up to 82[7]

Data Summary: The trend of increased enantioselectivity with greater steric hindrance is also evident in the Michael addition. PyBOX ligands have also been shown to be effective for this transformation with specific substrates.[6][7]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of results in asymmetric catalysis. Below are representative protocols for the reactions discussed.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction: [1]

To a solution of the chiral bisoxazoline ligand (0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added copper(II) triflate (0.10 mmol). The mixture is stirred for 1-4 hours, during which the solution turns a clear blue or green. The solution is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added. After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched and purified by column chromatography.

General Procedure for Copper-Catalyzed Asymmetric Aldol Reaction: [1]

To a solution of copper(II) triflate (10 mol%) and the bisoxazoline ligand (11 mol%) in dichloromethane at -78 °C is added the silyl enol ether (1.0 mmol). After stirring for 10 minutes, the aldehyde (1.2 mmol) is added. The reaction mixture is stirred at -78 °C until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried, concentrated, and purified by chromatography.

Visualization of Experimental Workflow and Ligand-Metal Interaction

The following diagrams illustrate a typical experimental workflow and the fundamental principle of ligand-metal complex formation in BOX-catalyzed reactions.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Workup and Analysis ligand Bisoxazoline Ligand catalyst Active Catalyst Complex ligand->catalyst metal Metal Salt (e.g., Cu(OTf)₂) metal->catalyst solvent1 Anhydrous Solvent solvent1->catalyst reaction_mixture Reaction at Low Temperature catalyst->reaction_mixture substrate1 Substrate 1 (e.g., Dienophile) substrate1->reaction_mixture substrate2 Substrate 2 (e.g., Diene) substrate2->reaction_mixture product Chiral Product reaction_mixture->product workup Quenching & Purification product->workup analysis Determine Yield & ee% workup->analysis

Caption: A typical experimental workflow for an asymmetric reaction using a BOX ligand.

ligand_metal_interaction cluster_components Components cluster_complex Formation of Chiral Catalyst cluster_catalysis Asymmetric Catalysis ligand Chiral BOX Ligand complex C₂-Symmetric Metal-Ligand Complex ligand->complex Coordination metal Metal Center metal->complex transition_state Diastereomeric Transition States complex->transition_state Reacts with substrate Substrate substrate->transition_state product Enantiomerically Enriched Product transition_state->product Selects for lower energy pathway

Caption: Logical relationship of ligand-metal complex formation and stereochemical control.

Conclusion

Chiral bisoxazoline ligands are a versatile and highly effective class of ligands for a multitude of asymmetric transformations.[1][8] The choice of the substituent on the oxazoline ring is a critical parameter that must be optimized for each specific reaction. The data presented in this guide highlights a general trend where sterically more demanding substituents, such as tert-butyl, often lead to higher enantioselectivities. However, the optimal ligand is also dependent on the specific substrates and reaction conditions, and therefore, screening of different BOX ligands is often necessary to achieve the best results in a given asymmetric transformation.

References

A Comparative Guide to Polymer Modification: Enhancing Mechanical Properties with 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tailoring of polymer properties is a critical aspect of material science. This guide provides a comprehensive comparison of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) and other common chain extenders used to modify the mechanical properties of polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT). The information presented herein is supported by experimental data from various studies, offering a valuable resource for selecting the optimal modifier for specific applications.

The modification of polymers through the use of chain extenders is a widely adopted strategy to enhance their mechanical performance, particularly for recycled materials that have undergone degradation.[1] Chain extenders are reactive compounds that increase the molecular weight of polymers by linking polymer chains, leading to improvements in properties such as tensile strength, impact resistance, and melt viscosity.[2][3] This guide focuses on the efficacy of 1,3-PBO in comparison to other prevalent chain extenders, including multifunctional epoxides (e.g., Joncryl®), pyromellitic dianhydride (PMDA), and diisocyanates.

Comparative Analysis of Mechanical Properties

The selection of a chain extender significantly influences the final mechanical properties of the modified polymer. The following tables summarize quantitative data from various studies, showcasing the effects of different modifiers on PET and PBT. It is important to note that the experimental conditions may vary between studies.

Table 1: Comparison of Chain Extender Effects on the Mechanical Properties of Polyethylene Terephthalate (PET)

Chain ExtenderPolymer TypeConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
None (Virgin PET) Virgin PET-~50-70~3-50~2-5[4][5]
None (Recycled PET) Recycled PET-~40-60~2-10~1-3[1][5]
1,3-PBO Recycled PET0.5---[6]
Joncryl® ADR-4400 Recycled PET1.0IncreasedIncreased-[7]
Joncryl® ADR-4400 Recycled PET3.0---[8]
PMDA Recycled PET0.75Increased--[1]
Diisocyanate (MDI) Recycled PET/PC Blend0.9IncreasedSignificantly Increased-[3]

Note: A direct numerical comparison for 1,3-PBO's effect on tensile and impact strength from a single comparative study was not available in the searched literature. However, its effectiveness in increasing intrinsic viscosity, which correlates with improved mechanical properties, is documented.[6]

Table 2: Comparison of Chain Extender Effects on the Mechanical Properties of Polybutylene Terephthalate (PBT)

Chain ExtenderPolymer TypeConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Impact Strength (kJ/m²)Reference
None (Neat PBT) Neat PBT-~50-55~50-300~5-10[9]
1,3-PBO PBTNot specified---[10]
Joncryl® PBT/PET Blend0.2IncreasedIncreased-[11]
Diisocyanate (PPDI) PBT/PLA BlendNot specifiedIncreasedIncreased-[9]

Note: Quantitative data for PBT modified solely with 1,3-PBO was not prominently available in the searched literature. The table reflects its use in blends and compares it with other modifiers in similar contexts.

Experimental Protocols

The following sections detail generalized experimental methodologies for polymer modification with chain extenders and subsequent mechanical property testing, based on protocols described in the cited literature.

Polymer Modification via Reactive Extrusion

Reactive extrusion is a common method for incorporating chain extenders into polymers.[7]

  • Material Preparation: The base polymer (e.g., PET or PBT pellets) is thoroughly dried in a vacuum oven to minimize hydrolytic degradation during processing. Typical drying conditions are 120-150°C for 4-6 hours.[4]

  • Blending: The dried polymer pellets are physically mixed with the desired concentration of the chain extender (e.g., 0.5-3.0 wt%).[7][8]

  • Extrusion: The mixture is fed into a twin-screw extruder. The extruder barrel is set to a specific temperature profile, typically ranging from 240°C to 290°C for PET and PBT. The screw speed is also controlled to ensure adequate mixing and reaction time.[4][7]

  • Pelletization: The extruded strand is cooled in a water bath and then pelletized.

  • Post-Processing: The resulting pellets are dried again before further processing, such as injection molding, to create test specimens.[4]

Mechanical Property Testing

Standardized tests are used to evaluate the mechanical properties of the modified polymers.

  • Tensile Testing: Performed according to ASTM D638 or ISO 527 standards. Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, Young's modulus, and elongation at break.[5]

  • Impact Testing: Typically conducted using the Izod (ASTM D256) or Charpy (ISO 179) method. A notched or unnotched sample is struck by a pendulum, and the energy absorbed to fracture the specimen is measured, indicating the material's toughness and resistance to sudden impact.[5]

  • Flexural Testing: Following ASTM D790, this test measures the flexural strength and modulus of a material by placing a rectangular specimen on two supports and applying a load to its center.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflow of polymer modification and the reaction mechanism of different chain extenders.

experimental_workflow cluster_preparation Material Preparation cluster_modification Reactive Extrusion cluster_characterization Characterization Polymer Base Polymer (PET/PBT) Drying1 Drying Polymer->Drying1 Blending Physical Blending Drying1->Blending ChainExtender Chain Extender (1,3-PBO, Joncryl, etc.) ChainExtender->Blending Extruder Twin-Screw Extruder Blending->Extruder Pelletizer Pelletizing Extruder->Pelletizer Drying2 Drying Pelletizer->Drying2 InjectionMolding Injection Molding Drying2->InjectionMolding TestSpecimens Test Specimens InjectionMolding->TestSpecimens MechanicalTesting Mechanical Testing (Tensile, Impact) TestSpecimens->MechanicalTesting Analysis Data Analysis & Comparison MechanicalTesting->Analysis reaction_mechanisms cluster_polymer Polymer Chains cluster_extenders Chain Extenders cluster_products Modified Polymer P1 Polymer Chain (-COOH end group) PBO 1,3-PBO (Oxazoline rings) P1->PBO Reacts with carboxyl groups Joncryl Joncryl (Epoxy groups) P1->Joncryl Reacts with carboxyl groups P2 Polymer Chain (-OH end group) P2->Joncryl Reacts with hydroxyl groups PMDA PMDA (Anhydride groups) P2->PMDA Reacts with hydroxyl groups Diisocyanate Diisocyanate (-NCO groups) P2->Diisocyanate Reacts with hydroxyl groups ModifiedPolymer Chain Extended / Branched Polymer PBO->ModifiedPolymer Joncryl->ModifiedPolymer PMDA->ModifiedPolymer Diisocyanate->ModifiedPolymer

References

A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Reactions Catalyzed by Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of the principal analytical methods for quantifying the stereochemical outcome of reactions catalyzed by metal complexes. We present supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in method selection and implementation.

The stereochemical purity of a chiral molecule can dramatically influence its pharmacological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful.[1] Consequently, robust and reliable analytical methods are paramount for the development and quality control of chiral compounds. The most prominent techniques for determining enantiomeric excess include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as Circular Dichroism (CD).[2][3]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.[1] The following tables summarize the key performance characteristics of chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD).

Table 1: Performance Characteristics of Major Analytical Techniques for Enantiomeric Excess Determination
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent.[1][4]Differential absorption of left and right circularly polarized light by chiral molecules.[5]
Applicability Broad applicability to a wide range of non-volatile and thermally stable compounds.[1]Suitable for volatile and thermally stable compounds.[6]Applicable to a wide range of compounds, requires soluble samples.Applicable to chromophoric chiral molecules.[7]
Sensitivity High (ng to pg level).[8]Very high (pg to fg level).Moderate (mg to µg level).Moderate to high, depends on the chromophore.
Accuracy High (typically <2% error).High (typically <2% error).Good (typically <5% error), dependent on integration.Good, can be highly accurate with calibration.[7]
Analysis Time Minutes to an hour per sample.Minutes per sample.Minutes per sample.Very rapid (seconds to minutes per sample).[9]
Sample Preparation Minimal, sample dissolution in a suitable solvent.May require derivatization to increase volatility.Sample dissolution, may require addition of a chiral auxiliary.[10]Sample dissolution in a suitable solvent.
Development Cost Moderate to high, requires specialized chiral columns.Moderate, requires specialized chiral columns.Low to moderate, requires chiral auxiliaries.Moderate, requires a CD spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific applications.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[2] It involves the separation of enantiomers on a chiral stationary phase (CSP).[11]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or other suitable detector.

  • Chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[11]

Reagents:

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol).

  • Sample dissolved in a suitable solvent.

Procedure:

  • Method Development: Select a suitable chiral stationary phase and mobile phase based on the analyte's properties. Polysaccharide-based CSPs are effective for a broad range of compounds.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[11]

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard to determine the retention times and resolution of the two enantiomers.

    • Inject the sample from the asymmetric reaction.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the following formula:

    • ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100.[12]

Chiral Gas Chromatography (GC)

This protocol is suitable for the analysis of volatile enantiomers.[6]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin derivatives).[13]

Reagents:

  • High-purity carrier gas (e.g., helium, hydrogen).

  • Sample dissolved in a volatile solvent (e.g., hexane, dichloromethane).

Procedure:

  • Method Development: Select an appropriate chiral column and optimize the oven temperature program to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Chromatographic Analysis:

    • Set the injector and detector temperatures appropriately.

    • Inject a racemic standard to determine the retention times of each enantiomer.

    • Inject the sample solution.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers using the same formula as for HPLC.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent

This method utilizes a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.[1][15]

Instrumentation:

  • ¹H NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA), for example, (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent like Eu(hfc)₃.[1]

Procedure:

  • Sample Preparation: Prepare an NMR sample of the analyte in the deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.[1]

  • Final Spectrum: Acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.[8][16]

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining enantiomeric excess and provide a logical comparison of the primary analytical techniques.

experimental_workflow General Experimental Workflow for Enantiomeric Excess Determination cluster_reaction Asymmetric Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction Asymmetric Reaction Catalyzed by Metal Complex Workup Reaction Work-up & Purification Reaction->Workup Dissolution Dissolution in Appropriate Solvent Workup->Dissolution Analysis Choice of Analytical Method (HPLC, GC, NMR, CD) Dissolution->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Integration Peak Integration or Signal Measurement DataAcquisition->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: General experimental workflow for determining enantiomeric excess.

logical_comparison Logical Comparison of Methods for Enantiomeric Excess Determination cluster_chromatography Chiral Chromatography cluster_spectroscopy Spectroscopy cluster_chiroptical Chiroptical Methods HPLC HPLC HighResolution High Resolution HPLC->HighResolution DirectMeasurement Direct Measurement (No Derivatization) HPLC->DirectMeasurement GC GC GC->HighResolution HighSensitivity High Sensitivity GC->HighSensitivity GC->DirectMeasurement NMR NMR StructuralInfo Provides Structural Information NMR->StructuralInfo CD Circular Dichroism CD->DirectMeasurement RapidAnalysis Rapid Analysis CD->RapidAnalysis

Caption: Logical comparison of chiral chromatography, NMR, and CD for ee determination.

References

performance comparison of BOX ligands in specific catalytic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral bis(oxazoline) (BOX) ligands are a foundational class of C2-symmetric ligands in asymmetric catalysis. Their modular synthesis and the predictable stereochemical outcomes they often afford have made them indispensable tools in the synthesis of enantiomerically enriched molecules, which are crucial in the pharmaceutical industry and materials science. This guide provides an objective comparison of the performance of commonly employed BOX ligands—specifically those with tert-butyl (t-Bu), phenyl (Ph), and isopropyl (i-Pr) substituents—in two key catalytic transformations: the Diels-Alder reaction and the Henry (nitroaldol) reaction. The information presented is supported by experimental data to assist researchers in selecting the optimal ligand for their specific synthetic challenges.

Data Presentation: Performance Comparison

The steric and electronic properties of the substituents at the 4-position of the oxazoline rings significantly influence the catalyst's activity and the stereoselectivity of the reaction. The following tables summarize the performance of different copper(II)-BOX complexes in the Diels-Alder and Henry reactions.

Copper-Catalyzed Diels-Alder Reaction

The Diels-Alder reaction is a powerful C-C bond-forming reaction for the synthesis of six-membered rings. The data below compares the performance of different BOX ligands in the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.[1]

LigandCatalyst SystemSolventTemp (°C)Yield (%)ee (%) [endo:exo]
(S,S)-t-Bu-BOX 10 mol% Cu(OTf)₂CH₂Cl₂-789598 [>99:1]
(S,S)-Ph-BOX 10 mol% Cu(OTf)₂CH₂Cl₂-788592 [97:3]
(S,S)-i-Pr-BOX 10 mol% Cu(OTf)₂CH₂Cl₂-789088 [95:5]

Data is representative and compiled from typical results reported in the literature for analogous systems.

As the data indicates, the sterically demanding tert-butyl group on the BOX ligand generally leads to the highest enantioselectivity in the copper-catalyzed Diels-Alder reaction.[1]

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction that produces β-nitro alcohols, which are versatile intermediates in organic synthesis. The following table summarizes the performance of various Cu(II)-BOX complexes in the reaction between benzaldehyde and nitromethane.[2]

LigandCatalyst SystemSolventTime (h)Yield (%)ee (%)
(S,S)-t-Bu-BOX 5 mol% Cu(OAc)₂·H₂OEtOH248265
(S,S)-Ph-BOX 5 mol% Cu(OAc)₂·H₂OEtOH248574
Inda-BOX 5 mol% Cu(OAc)₂·H₂OEtOH249181

This table provides a general comparison; specific results can vary based on substrate and reaction conditions.[2]

In the case of the Henry reaction, the Inda-BOX ligand, which has a more rigid backbone, demonstrates superior performance in terms of both yield and enantioselectivity compared to the standard t-Bu-BOX and Ph-BOX ligands.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, representative experimental protocols for the key reactions discussed.

General Procedure for the Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes a typical setup for the Diels-Alder reaction between an N-acryloyloxazolidinone and cyclopentadiene catalyzed by a Cu(II)-BOX complex.[1][3]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL). In a separate flame-dried flask, add copper(II) triflate (Cu(OTf)₂) (0.10 mmol).

  • Complex Formation: Transfer the ligand solution to the flask containing Cu(OTf)₂ via cannula. Stir the resulting mixture at room temperature for 1-4 hours. A color change to a clear blue or green solution indicates the formation of the catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath. Add the dienophile (N-acryloyl-2-oxazolidinone, 1.0 mmol) to the cooled solution.

  • Addition of Diene: After stirring for 10-15 minutes, add freshly cracked cyclopentadiene (3.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring and Workup: Continue stirring at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

General Procedure for the Cu(II)-Bis(oxazoline) Catalyzed Asymmetric Henry Reaction

This protocol outlines a general method for the asymmetric Henry reaction between an aldehyde and nitromethane catalyzed by a Cu(II)-BOX complex.[2]

  • Catalyst Preparation: To a dry reaction flask under an inert atmosphere, add copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%).

  • Complex Formation: Add anhydrous ethanol (1.0 mL) and stir the mixture at room temperature for 1 hour. The formation of the catalyst complex is typically indicated by a color change to a clear blue solution.[2]

  • Addition of Reactants: To the resulting solution, add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for the specified time (e.g., 24-72 hours), monitoring the reaction progress by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitro alcohol. Determine the enantiomeric excess of the product by chiral HPLC analysis.[2]

Mandatory Visualization

The following diagrams illustrate the proposed catalytic cycle for a copper-catalyzed Diels-Alder reaction and a general experimental workflow.

Catalytic_Cycle_Diels_Alder Catalytic Cycle for Copper-BOX Catalyzed Diels-Alder Reaction Catalyst Cu(BOX)₂ Complex Catalyst-Dienophile Complex Catalyst->Complex + Dienophile Dienophile Dienophile (N-Acryloyloxazolidinone) DA_Step Diels-Alder Reaction Complex->DA_Step + Diene Diene Diene (Cyclopentadiene) Product_Complex Catalyst-Product Complex DA_Step->Product_Complex Product_Complex->Catalyst Product Release Product Diels-Alder Adduct Product_Complex->Product Experimental_Workflow General Experimental Workflow for Asymmetric Catalysis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Workup and Analysis Ligand Chiral BOX Ligand Complexation Complexation in Solvent Ligand->Complexation Metal_Salt Metal Salt (e.g., Cu(OTf)₂) Metal_Salt->Complexation Reaction_Vessel Reaction at Controlled Temperature Complexation->Reaction_Vessel Active Catalyst Reactant1 Reactant 1 Reactant1->Reaction_Vessel Reactant2 Reactant 2 Reactant2->Reaction_Vessel Workup Quenching and Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis HPLC Analysis (ee determination) Purification->Analysis

References

The Purity of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A Critical Factor in Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (1,3-PBO) as a chain extender reveals that its purity is a pivotal determinant of the final properties and performance of modified polymers. For researchers, scientists, and professionals in drug development and material science, understanding this relationship is crucial for optimizing polymer characteristics such as molecular weight, mechanical strength, and thermal stability.

This compound, a bifunctional oxazoline, is a highly effective chain extender for a variety of polymers, including polyesters like polyethylene terephthalate (PET) and polyamides (PA). Its primary function is to react with the terminal carboxylic acid or hydroxyl groups of polymer chains, thereby increasing the molecular weight and mitigating the effects of degradation that can occur during processing or recycling. This enhancement of polymer properties is directly correlated with the purity of the 1,3-PBO used.

The Impact of Purity on Performance: A Data-Driven Perspective

While direct, publicly available comparative studies detailing the effects of varying purity levels of 1,3-PBO on polymer performance are limited, the principles of polymer chemistry and the available data on related systems allow for a clear inference: higher purity leads to more predictable and efficient chain extension, resulting in superior polymer properties. Impurities can interfere with the chain extension reaction in several ways:

  • Side Reactions: Impurities may initiate unwanted side reactions, leading to the formation of byproducts that can negatively impact the polymer's structure and properties.

  • Chain Termination: Some impurities can act as chain terminators, prematurely halting the chain extension process and limiting the achievable molecular weight increase.

  • Inconsistent Reaction Kinetics: The presence of unknown or variable levels of impurities can lead to batch-to-batch inconsistencies in the reaction kinetics, making process control difficult and affecting the final product's quality.

The following table summarizes the expected impact of 1,3-PBO purity on key performance indicators of a polymer like PET, based on established principles and data from studies on chain extenders.

Performance MetricExpected Outcome with High Purity 1,3-PBO (>99%)Expected Outcome with Lower Purity 1,3-PBO (<98%)
Intrinsic Viscosity (IV) Significant and predictable increase, indicating a substantial rise in molecular weight.Limited and inconsistent increase in IV, with a broader molecular weight distribution.
Melt Flow Index (MFI) Significant and controlled decrease, indicating higher melt viscosity and improved melt strength.Less pronounced and unpredictable decrease in MFI, potentially with melt instabilities.
Tensile Strength Notable improvement due to increased molecular weight and intermolecular entanglement.Minimal or inconsistent improvement, with potential for reduced mechanical performance due to defects.
Thermal Stability Enhanced thermal stability as a result of a more robust and higher molecular weight polymer network.Little to no improvement, with a possibility of reduced thermal stability due to the presence of volatile or reactive impurities.

Comparative Performance: 1,3-PBO vs. Alternative Chain Extenders

1,3-PBO is one of several types of chain extenders used in the polymer industry. Its performance is often compared with other reactive additives like pyromellitic dianhydride (PMDA) and various isocyanates.

Chain ExtenderPrimary Reaction GroupAdvantagesDisadvantages
1,3-PBO OxazolineHigh reactivity with carboxyl groups, low toxicity, good thermal stability.Can be more expensive than some alternatives.
PMDA AnhydrideHighly reactive, effective at creating branched structures.Can lead to gel formation if not carefully controlled, potential for moisture sensitivity.
Diisocyanates IsocyanateVery high reactivity with hydroxyl and amine groups.Can be toxic and require special handling, potential for side reactions.

Experimental data from various studies highlights these differences. For instance, while PMDA can lead to a rapid increase in viscosity, it also carries a higher risk of gelation, which can be detrimental to processing.[1][2] 1,3-PBO, on the other hand, offers a more controlled reaction, leading to a more uniform increase in molecular weight.

Experimental Protocols for Assessing Purity and Performance

To rigorously assess the impact of 1,3-PBO purity on polymer performance, a series of well-defined experiments are necessary.

Protocol 1: Synthesis and Purification of 1,3-PBO

A common method for synthesizing 1,3-PBO involves the reaction of isophthalonitrile with ethanolamine in the presence of a catalyst, such as zinc acetate.[3] The purity of the final product is highly dependent on the purification process, which typically involves recrystallization to remove unreacted starting materials and byproducts.

Protocol 2: Reactive Extrusion and Performance Evaluation
  • Material Preparation: Dry the polymer (e.g., recycled PET flakes) to a moisture content below 50 ppm. Prepare different batches of 1,3-PBO with varying and known purity levels (e.g., 98%, 99%, 99.5%).

  • Reactive Extrusion: Blend the dried polymer with a specific concentration of each 1,3-PBO purity grade (e.g., 0.5 wt%) and feed the mixture into a twin-screw extruder. The extrusion process should be conducted under controlled temperature and screw speed profiles.[4]

  • Performance Testing:

    • Melt Flow Index (MFI): Measure the MFI of the extruded pellets according to ASTM D1238 or ISO 1133 standards. A lower MFI indicates a higher molecular weight and melt viscosity.

    • Intrinsic Viscosity (IV): Determine the intrinsic viscosity of the polymer to quantify the change in molecular weight.

    • Mechanical Testing: Injection mold the pellets into standardized test specimens and perform tensile testing (ASTM D638) and impact testing (ASTM D256) to evaluate mechanical properties.

    • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal properties, such as melting temperature, crystallization temperature, and thermal stability.

Visualizing the Process and Mechanisms

To better understand the role of 1,3-PBO and the workflow for its evaluation, the following diagrams are provided.

ReactionMechanism cluster_reactants Reactants cluster_product Product Polymer Polymer Chain (with -COOH end group) Reaction Ring-Opening Reaction Polymer->Reaction PBO 1,3-PBO (Oxazoline Ring) PBO->Reaction ExtendedPolymer Chain-Extended Polymer (Ester-Amide Linkage) Reaction->ExtendedPolymer

Caption: Reaction mechanism of 1,3-PBO with a polymer chain.

ExperimentalWorkflow cluster_testing Performance Evaluation start Start: Polymer & 1,3-PBO (Varying Purity) drying Material Drying start->drying extrusion Reactive Extrusion drying->extrusion pelletizing Pelletizing extrusion->pelletizing mfi Melt Flow Index (MFI) Testing pelletizing->mfi iv Intrinsic Viscosity (IV) Analysis pelletizing->iv mechanical Mechanical Property Testing pelletizing->mechanical thermal Thermal Analysis (DSC/TGA) pelletizing->thermal end End: Comparative Data Analysis mfi->end iv->end mechanical->end thermal->end

Caption: Experimental workflow for assessing 1,3-PBO performance.

References

A Comparative Guide to Structure-Property Relationships in Bis(oxadiazol-2-yl)benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed literature review of the structure-property relationships in bis(oxadiazol-2-yl)benzene derivatives, focusing on their liquid crystalline behavior and electronic properties. Designed for researchers, scientists, and professionals in drug development and materials science, this document summarizes quantitative data, outlines experimental methodologies, and illustrates the research workflow for these promising compounds. The core of this analysis is based on the comparative study of derivatives featuring a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core, modified with different terminal alkyl and perfluoroalkyl chains.

Data Summary: Influence of Terminal Chains on Thermal and Electronic Properties

The substitution pattern on the periphery of the bis(oxadiazol-2-yl)benzene core significantly influences the material's properties. A key study synthesized and characterized two series of compounds: one with hydrocarbon terminal chains and another with fluorocarbon terminal chains, attached to a 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core.[1][2] The introduction of fluorine atoms, with their high electronegativity and the strength of the C-F bond, leads to notable changes in mesophase morphology, transition temperatures, and dipole moments.[1]

Below is a summary of the thermal transitions and calculated dipole moments for selected hydrocarbonated (2a, 2b) and fluorinated (4a, 4b, 4d) derivatives. The data reveals that fluorination can stabilize liquid crystalline phases.[2][3] For instance, compound 4b shows a stable enantiotropic intermediate phase over a 20°C temperature range.[3]

CompoundTerminal Chain (R)Heating T (°C)Heating ΔH (J/g)Cooling T (°C)Cooling ΔH (J/g)Phase BehaviorCalculated Dipole Moment (µ)
2a C₆H₁₃115.50-48.4985.4241.61Crystal-Isotropic~5.8 D
2b C₈H₁₇115.80 / 125.11-2.15 / -50.55103.8548.13Monotropic Phase~5.9 D
4a C₄F₉129.85-63.7691.63 / 98.921.89 / 48.33Monotropic Phase~6.5 D
4b C₆F₁₃118.00 / 138.41-8.39 / -41.6696.51 / 121.137.21 / 36.28Enantiotropic Phase~6.8 D
4d C₁₀F₂₁77.10-133.4349.2495.09Crystal-Isotropic~7.0 D
Data sourced from Mabrouki et al., Beilstein J. Org. Chem. 2020, 16, 149–158.[1][2] Note: Multiple temperature entries for a single phase transition represent the start and end of the transition peak. The dipole moment of the unsubstituted 1,3-bis(1,3,4-oxadiazol-2-yl)benzene rigid core (RC) was calculated as a standard.[3] The oxadiazole moieties are primarily responsible for the dipole moment in these compounds.[3]

Experimental Protocols

The characterization of bis(oxadiazol-2-yl)benzene derivatives involves a suite of analytical techniques to determine their thermal, optical, and structural properties.

1. Differential Scanning Calorimetry (DSC) DSC is a fundamental technique for identifying phase transitions in liquid crystals by measuring the heat flow into or out of a sample as a function of temperature.[4][5]

  • Principle: When a material undergoes a phase transition (e.g., crystal to nematic, nematic to isotropic), it is accompanied by a change in enthalpy.[2] This change is detected as an endothermic (heat absorption) or exothermic (heat release) peak on a DSC thermogram.[2][5]

  • Procedure:

    • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace and heated/cooled at a constant rate (e.g., 10-20 °C/min) under an inert nitrogen atmosphere.[5]

    • The instrument records the differential heat flow between the sample and the reference.

    • Phase transition temperatures are identified from the onset or peak of the endothermic/exothermic events, and transition enthalpies (ΔH) are calculated by integrating the peak area.[2]

2. Polarizing Optical Microscopy (POM) POM is used to visually identify and characterize the anisotropic textures of liquid crystalline phases.[4][6]

  • Principle: Liquid crystals are optically anisotropic (birefringent), meaning they have different refractive indices for light polarized in different directions.[7] When a thin film of a liquid crystal is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in bright regions and distinct textures that are characteristic of specific mesophases (e.g., nematic, smectic).[7][8] Isotropic liquids do not rotate polarized light and appear dark.[7]

  • Procedure:

    • A small amount of the sample is placed on a glass slide and covered with a coverslip.

    • The sample is placed on a hot stage within the microscope to allow for precise temperature control.

    • The sample is observed through crossed polarizers while being slowly heated and cooled.

    • The appearance and disappearance of characteristic textures (e.g., Schlieren textures for nematic phases) are recorded at specific temperatures, corresponding to the phase transitions identified by DSC.

3. X-Ray Diffraction (XRD) XRD is a powerful tool for determining the molecular arrangement and identifying the type of positional order within liquid crystal phases.[9][10]

  • Principle: X-rays are diffracted by the ordered arrangements of molecules. The resulting diffraction pattern provides information about repeating distances. For liquid crystals, small-angle X-ray scattering (SAXS) reveals information about the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) gives information about the average distance between molecules within a layer or in a nematic phase.[9][11]

  • Procedure:

    • The sample is loaded into a capillary tube or placed on a temperature-controlled stage.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffracted X-rays are collected by a detector.

    • The analysis of the diffraction pattern (sharp peaks vs. broad humps) at different angles and temperatures allows for the definitive identification of mesophases, such as distinguishing between different smectic types (e.g., Smectic A, Smectic C).[9][11]

4. Dipole Moment Calculation The molecular dipole moment is a key parameter influencing dielectric anisotropy and intermolecular interactions. It is often determined through computational methods.

  • Principle: The molecular dipole moment is the vector sum of all individual bond dipole moments within the molecule.[12] Its calculation depends on both the polarity of individual bonds and the overall three-dimensional geometry of the molecule.[12]

  • Methodology:

    • The geometry of the molecule is first optimized using computational chemistry software at a suitable level of theory (e.g., Density Functional Theory - DFT).

    • Once the lowest energy conformation is found, the software calculates the electron distribution to determine the magnitude and direction of the dipole moment vector.

    • Semi-empirical quantum mechanics methods like GFN2-xTB offer a good balance of accuracy and computational cost for high-throughput screening of organic molecules.[3]

Workflow for Structure-Property Relationship Analysis

The investigation of how molecular structure dictates material properties in bis(oxadiazol-2-yl)benzenes follows a systematic workflow, from initial design to final analysis.

G A Molecular Design (Core & Terminal Chains) B Synthesis & Purification A->B C Characterization B->C D1 Polarizing Optical Microscopy (POM) (Phase Identification) C->D1 D2 Differential Scanning Calorimetry (DSC) (Transition Temperatures & Enthalpies) C->D2 D3 X-Ray Diffraction (XRD) (Structural Analysis) C->D3 D4 Computational Modeling (Dipole Moment Calculation) C->D4 E Data Analysis & Comparison D1->E D2->E D3->E D4->E F Elucidation of Structure-Property Relationships E->F

Caption: Workflow for investigating structure-property relationships.

This systematic approach allows researchers to correlate specific structural modifications, such as the addition of alkyl or perfluoroalkyl chains, with changes in macroscopic properties like liquid crystallinity and molecular dipole moment, guiding the design of new materials with tailored functionalities.

References

Safety Operating Guide

Proper Disposal of 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed operational and disposal plan for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene, a compound that may be used as a chain extender or cross-linking agent in polymer synthesis.[1][2]

Hazard Profile:

This compound is classified as a skin sensitizer (Category 1), which means it may cause an allergic skin reaction upon contact. Therefore, adherence to strict safety protocols during handling and disposal is essential.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this chemical.[3]

  • Ventilation: Use in a well-ventilated area, preferably with local exhaust ventilation, to prevent the dispersion of dust.

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not breathe dust.[4]

  • Hygiene: Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Disposal must be conducted in strict accordance with all local and national regulations.[5]

1. Waste Identification and Segregation:

  • Clearly label all waste containers with the chemical name: "this compound".
  • Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[5] Keep it in its original container if possible.[5]

2. Container Management:

  • Use tightly sealed, appropriate containers for storing the waste.
  • For empty or uncleaned containers, handle them as you would the product itself.[5] Before disposing of a used container, ensure its contents are completely removed.

3. Spill Management:

  • In the event of a spill, prevent the product from entering drains.[5]
  • For dry spills, carefully collect the material, bind it, and prepare it for proper disposal.[5] Avoid generating dust during cleanup.[5]
  • Clean the affected area thoroughly.

4. Final Disposal:

  • The final disposal of this compound and its containers must be carried out by an approved waste disposal plant.[3][5]

Quantitative Disposal Data

The available safety data sheets do not provide specific quantitative data regarding disposal, such as concentration thresholds for different disposal methods or incineration temperature requirements. The consistent guideline is to adhere to local and national regulations and to utilize a licensed waste management service.

Experimental Protocols

The provided information is based on safety data sheets, which do not contain detailed experimental protocols. For methodologies related to the use of this compound in specific applications, please refer to relevant scientific literature.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Segregate and Label Waste Container B->D C Is the container empty? E Handle as Hazardous Waste C->E No F Store in a Designated, Secure Area C->F Yes D->C E->F G Contact Licensed Waste Disposal Company F->G H Arrange for Pickup and Disposal G->H I Complete Disposal Documentation H->I J End I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene (CAS No. 34052-90-9). Adherence to these procedures is essential to ensure the safety of all laboratory personnel.

Hazard Identification:

This compound may cause an allergic skin reaction.[1] It is crucial to avoid contact with skin and eyes, as well as the formation and inhalation of dust.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this substance.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against eye contact with the powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[2]Prevents skin contact and potential allergic skin reactions.
Skin and Body Protection Laboratory coat and impervious clothing.[2]Protects skin and personal clothing from contamination.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]Prevents inhalation of the powdered chemical.
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.[1][2]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[2]

  • Keep containers tightly closed when not in use.[1]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials and foodstuff containers.[2] The recommended storage temperature is -20°C.[4]

Disposal Plan

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not let the product enter drains.[2]

Empty Containers:

  • Empty containers should be thoroughly rinsed with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Emergency Procedures

In Case of Accidental Release:

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Avoid breathing vapors, mist, or gas.[2]

  • Use personal protective equipment.[2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical advice/attention if you feel unwell.[1]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Swallowed: Rinse mouth. Get medical help.[2]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_gather Gather Materials and Equipment prep_setup->prep_gather handle_weigh Weigh Chemical in Fume Hood prep_gather->handle_weigh handle_transfer Transfer Chemical to Reaction Vessel handle_weigh->handle_transfer handle_store Store in Tightly Sealed Container at -20°C handle_transfer->handle_store If not for immediate use cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon handle_store->cleanup_decon cleanup_waste Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE Properly cleanup_waste->cleanup_ppe emergency_spill Spill spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_ventilate Ensure Ventilation emergency_spill->spill_ventilate spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Clean Up with Appropriate Materials emergency_spill->spill_cleanup emergency_exposure Exposure exposure_skin Skin Contact: Wash with Soap and Water emergency_exposure->exposure_skin exposure_eye Eye Contact: Flush with Water emergency_exposure->exposure_eye exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale exposure_seek_medical Seek Medical Attention emergency_exposure->exposure_seek_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.